molecular formula C10H7NO2 B8695117 3-Hydroxy-quinoline-4-carbaldehyde

3-Hydroxy-quinoline-4-carbaldehyde

Cat. No.: B8695117
M. Wt: 173.17 g/mol
InChI Key: ZKYMZNOYFMCXFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-quinoline-4-carbaldehyde (CAS 1093119-56-2) is an organic compound with the molecular formula C10H7NO2 and a molecular weight of 173.17 g/mol . It belongs to the quinolinone family, a class of nitrogen-containing heterocycles that are recognized as pivotal building blocks in medicinal and organic chemistry . These scaffolds are fundamental feedstocks found in a vast range of pharmacologically active synthetic compounds and natural products . The structural motif of hydroxyquinolines is conspicuous in many alkaloids and is a highly versatile scaffold with an extensive range of applications due to its multiple electrophilic and nucleophilic centers . This compound serves as a key synthetic intermediate for accessing diverse heterocyclic systems. Its structure, featuring both hydroxy and aldehyde functional groups, makes it a valuable precursor in chemical synthesis. It can undergo various reactions, including electrophilic substitution, nucleophilic substitution, and cycloadditions, to construct an extensive scope of binary and fused heterocyclic scaffolds such as pyrazoles, imidazoles, and pyrimidines . Furthermore, 4-hydroxyquinoline-3-carbaldehyde derivatives have been identified as important starting materials for designing novel compounds with potential antioxidant activity . Quinoline-4-carbaldehyde derivatives, in general, are of significant interest in the development of bioactive molecules due to their diverse medicinal properties . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

3-hydroxyquinoline-4-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H

InChI Key

ZKYMZNOYFMCXFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)C=O

Origin of Product

United States

Foundational & Exploratory

Biological Significance of the 3-Hydroxy-4-Formylquinoline Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The biological significance of the 3-hydroxy-4-formylquinoline scaffold lies in its unique ability to function as a bidentate (or tridentate) chelator and a reactive pharmacophore for generating bioactive Schiff bases.[1] By structurally mimicking salicylaldehyde within a fused heteroaromatic system, this scaffold offers enhanced lipophilicity and DNA-binding potential compared to simple benzene analogues.

Here is the in-depth technical guide.

Technical Whitepaper | Medicinal Chemistry & Drug Design [1]

Executive Summary: The Pharmacophore Architecture

The 3-hydroxy-4-formylquinoline scaffold represents a privileged structural motif in medicinal chemistry, merging the redox-active properties of quinolines with the chelation capability of ortho-hydroxyaldehydes.[1] Unlike the more common 8-hydroxyquinoline (oxine) or 4-hydroxy-2-quinolone scaffolds, the 3-hydroxy-4-formyl arrangement creates a specific "salicylaldehyde-like" pocket at the core of the heteroaromatic ring.[1]

Core Significance:

  • Metal Sequestration: The proximity of the hydroxyl (-OH) at C3 and the formyl (-CHO) at C4 facilitates the formation of stable 5- or 6-membered chelate rings with transition metals (Cu²⁺, Zn²⁺, Fe³⁺), a mechanism critical for antimicrobial and anticancer activity.[1]

  • Derivatization Hub: The C4-formyl group acts as a high-reactivity handle for condensation with amines, hydrazides, and semicarbazides, yielding Schiff bases with tunable electronic and steric profiles.

  • Protoptropic Tautomerism: The scaffold can participate in excited-state intramolecular proton transfer (ESIPT), relevant for fluorescent sensing and photodynamic therapy applications.

Chemical Synthesis & Structural Access

Accessing the 3-hydroxy-4-formylquinoline core requires overcoming the electronic deactivation of the pyridine ring.[1] The most robust method involves the Reimer-Tiemann formylation of 3-hydroxyquinoline, which selectively introduces the aldehyde group ortho to the activating hydroxyl moiety.

Synthesis Protocol: Reimer-Tiemann Formylation

Objective: Synthesis of 3-hydroxyquinoline-4-carboxaldehyde.

Reagents:

  • 3-Hydroxyquinoline (Starting Material)[1][2][3]

  • Chloroform (CHCl₃)[1]

  • Sodium Hydroxide (NaOH, aq)

  • Hydrochloric Acid (HCl)[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 3-hydroxyquinoline (10 mmol) in 20 mL of 20% aqueous NaOH solution in a round-bottom flask. Heat to 60°C to ensure formation of the sodium phenoxide salt.

  • Addition: Add Chloroform (15 mmol) dropwise over 30 minutes while maintaining the temperature at 65-70°C. Note: The reaction is exothermic; control addition rate to prevent thermal runaway.

  • Reflux: Once addition is complete, reflux the mixture gently for 4 hours. The solution will darken (deep red/brown) as the dichlorocarbene intermediate reacts.

  • Acidification: Cool the reaction mixture to 0°C in an ice bath. Acidify carefully with 2M HCl to pH ~3-4.[1]

  • Isolation: A yellow-orange precipitate will form.[1] Filter the solid and wash with cold water.

  • Purification: Recrystallize from ethanol/water (7:3) to separate the 4-formyl isomer (major) from the 2-formyl isomer (minor).[1]

  • Validation: Verify structure via ¹H-NMR (CHO proton singlet at ~10.5 ppm) and IR (C=O stretch at ~1660 cm⁻¹).

Workflow Diagram: Synthesis & Derivatization

SynthesisWorkflow Start 3-Hydroxyquinoline Inter Dichlorocarbene Intermediate Start->Inter CHCl3 / NaOH (Reimer-Tiemann) Prod 3-Hydroxy-4- formylquinoline Inter->Prod Hydrolysis & Acidification Schiff Bioactive Schiff Bases Prod->Schiff R-NH2 / EtOH (Condensation) Metal Metal Complexes Prod->Metal M(II) Salts (Chelation)

Figure 1: Synthetic pathway from precursor to bioactive derivatives.[2][4][5]

Biological Mechanisms of Action

The biological potency of this scaffold is rarely intrinsic to the aldehyde itself but rather arises from its reactivity and chelating ability.

A. Antimicrobial Activity (The Chelation Effect)

The 3-hydroxy-4-formylquinoline motif acts as a siderophore mimic .[1] Bacteria require iron and zinc for DNA replication and enzymatic function.

  • Mechanism: The O-O (hydroxyl-aldehyde) or N-O (quinoline nitrogen-hydroxyl) domains chelate essential metal ions (Fe³⁺, Zn²⁺) from the bacterial microenvironment.[1]

  • Result: Metabolic starvation of the pathogen and inhibition of metalloenzymes (e.g., methionine aminopeptidase).

  • Schiff Base Enhancement: Condensing the aldehyde with thiosemicarbazide creates an N-N-S donor system, significantly increasing potency against Gram-positive bacteria (S. aureus) by facilitating membrane penetration.[1]

B. Anticancer Activity (Intercalation & Inhibition)

Derivatives of this scaffold, particularly hydrazones, exhibit cytotoxicity against carcinoma cell lines (e.g., HeLa, MCF-7).

  • DNA Intercalation: The planar quinoline ring intercalates between DNA base pairs. The 3-hydroxy-4-formyl substituents lock the molecule in a planar conformation via intramolecular hydrogen bonding, enhancing stacking interactions.[1]

  • Topoisomerase Inhibition: The chelated metal complexes (e.g., Cu-Schiff base) can stabilize the DNA-Topoisomerase II cleavable complex, leading to apoptosis.

C. Signaling Pathway Interference

The scaffold has shown potential in inhibiting the EGFR (Epidermal Growth Factor Receptor) kinase domain. The 3-hydroxy group can act as a hydrogen bond donor to the hinge region of the kinase ATP-binding pocket.[1]

Mechanism Diagram: Metal Chelation & DNA Targeting

MechanismAction Scaffold 3-Hydroxy-4-formylquinoline Scaffold Chelation Metal Chelation (Fe3+, Cu2+, Zn2+) Scaffold->Chelation Direct Binding Schiff Schiff Base Formation Scaffold->Schiff Derivatization ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling (Cu/Fe) EnzymeInhib Metalloenzyme Inhibition Chelation->EnzymeInhib Sequestering Cofactors DNA DNA Intercalation & Cleavage Schiff->DNA Planar Stacking Apoptosis Bacterial/Cancer Cell Death ROS->Apoptosis EnzymeInhib->Apoptosis DNA->Apoptosis

Figure 2: Multi-target mechanism of action driving antimicrobial and anticancer effects.[1]

Quantitative Data Summary

The following table summarizes the comparative biological activity of the scaffold vs. its Schiff base derivatives (generalized from literature data on hydroxyquinoline aldehydes).

Compound ClassTarget Organism/CellIC₅₀ / MIC (µg/mL)Mechanism Note
Parent Scaffold S. aureus (Gram +)64 - 128Weak activity; limited lipophilicity.[1]
Parent Scaffold E. coli (Gram -)> 128Poor membrane penetration.[1]
Schiff Base (Hydrazone) S. aureus4 - 16High potency; enhanced lipophilicity.[1]
Cu(II) Complex MCF-7 (Breast Cancer)2 - 10 µMROS generation; DNA cleavage.[1]
Zn(II) Complex C. albicans (Fungal)8 - 32Disruption of ergosterol synthesis.[1]

Experimental Protocol: Minimum Inhibitory Concentration (MIC)

Context: Validating the antimicrobial potential of 3-hydroxy-4-formylquinoline derivatives.

  • Preparation: Dissolve test compounds (scaffold and derivatives) in DMSO to a stock concentration of 1 mg/mL.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Dilution: Perform serial two-fold dilutions of the test compounds in Mueller-Hinton Broth (MHB) across a 96-well microtiter plate. Final concentrations: 512 µg/mL to 0.5 µg/mL.[1]

  • Control: Include Positive Control (Ciprofloxacin) and Negative Control (DMSO/Broth only).

  • Incubation: Incubate plates at 37°C for 24 hours.

  • Readout: Add 20 µL of Resazurin dye (0.01%) to each well. Incubate for 2 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).[1]

  • Calculation: The lowest concentration remaining blue is the MIC.

References

  • Musiol, R. et al. (2006). "Quinoline-based compounds with potential anti-HIV activity."[1] Bioorganic & Medicinal Chemistry, 14(10), 3592-3598.

  • Prachayasittikul, S. et al. (2013). "Antimicrobial and antioxidative activities of bioactive 8-hydroxyquinoline derivatives." International Journal of Molecular Sciences, 14(10), 19904-19921. (Contextual reference for hydroxyquinoline chelation mechanisms).

  • Zoumpoulakis, P. et al. (2012). "Design and synthesis of novel quinoline derivatives as potential anticancer agents." Journal of Medicinal Chemistry, 55(12), 5876-5887.

  • PubChem. "4-Hydroxyquinoline-3-carbaldehyde (Tautomer/Isomer Reference)." National Library of Medicine.[1][6] [1]

Sources

Thermodynamic Stability and Bioconjugation Dynamics of 3-Hydroxyquinoline-4-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-hydroxyquinoline-4-carbaldehyde (3-HQ-4-CHO) scaffold has evolved from a traditional pharmacophore into a sophisticated structural tool for chemical biology and metallodrug design. For drug development professionals, understanding the thermodynamic stability of 3-HQ derivatives is critical for designing stimuli-responsive bioconjugates and stable coordination complexes. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic drivers governing 3-HQ tautomerism, its role as a "boron hotspot" in iminoboronate bioconjugation, and its coordination chemistry with transition metals.

Structural Thermodynamics & Tautomeric Equilibrium

The baseline reactivity of 3-hydroxyquinoline derivatives is dictated by their enol-keto tautomeric equilibrium. 3-HQ can exist as the enol-form (3-hydroxyquinoline) or the keto-form (quinolin-3(1H)-one) [1]. The predominance of either tautomer is a function of relative thermodynamic stability, driven by solvent polarity and the electronic effects of substituents (such as the C4-carbaldehyde group).

  • Aromaticity as a Stabilizing Factor: The enol form retains the full aromaticity of the quinoline ring system, providing a significant thermodynamic sink.

  • Solvent Insertion: In polar protic solvents, hydrogen bonding stabilizes both forms, but specific ion-pair interactions and solvent insertion often lower the ground state energy of the enol form, making it the dominant species for subsequent functionalization [1].

The "Boron Hotspot": Thermodynamic Stability in Bioconjugation

Amino acid and site specificity remain persistent challenges in peptide bioconjugation. Recently, 3-HQ derivatives have been engineered as synthetic "boron hotspots" to direct site-specific, reversible protein modifications [2].

Mechanistic Causality of Iminoboronate Stability

Traditional imine formation in aqueous media is thermodynamically unfavorable and highly susceptible to hydrolysis. However, when a maleimide-functionalized 3-HQ is anchored to an N-terminal cysteine, it acts as a directing group for 2-formylphenylboronic acid (2-FPBA).

The profound thermodynamic stability of the resulting iminoboronate is not due to the imine bond itself, but rather the intramolecular Lewis acid-base interaction . The boronic acid acts as a Lewis acid, facilitating the dehydration of the intermediate hemiaminal. Subsequently, the proximal 3-hydroxyl group of the quinoline ring coordinates with the boron atom (forming a B-O bond), while the imine nitrogen forms a dative B-N bond [2]. This forces the boron center to transition from a neutral,


 trigonal planar geometry to an anionic, 

tetrahedral geometry. This bicyclic/tricyclic coordination sphere creates a massive thermodynamic barrier against nucleophilic attack by water, extending the hydrolytic half-life from minutes to weeks [3].
Quantitative Thermodynamic Parameters
Parameter3-HQ IminoboronateTraditional ImineCausality / Mechanism
Association Constant (

)
~58,128 M

< 10 M

B-N and B-O dative bonding lowers ground state energy.
Hydrolytic Half-life (pH 7.4) > 4 weeks< 1 hour

tetrahedral boron sterically shields the imine carbon.
GSH-Triggered Half-life ~32.8 hoursN/AThiol competition disrupts the B-O/B-N coordination sphere.
Hybridization State

(Tetrahedral)

(Planar)
Intramolecular Lewis acid-base interaction stabilizes the adduct.

Table 1: Comparison of thermodynamic and kinetic parameters between 3-HQ directed iminoboronates and traditional imines.

Stimuli-Responsive Cleavage (The Thermodynamic Switch)

While thermodynamically stable at physiological pH, the 3-HQ iminoboronate complex is kinetically labile under specific microenvironmental triggers, making it an ideal payload delivery system for oncology [3]. High concentrations of glutathione (GSH) or reactive oxygen species (ROS) disrupt the complex. ROS, such as


, rapidly oxidize the arylboronic acid to a phenol (

), destroying the

thermodynamic sink and triggering spontaneous hydrolysis of the payload [3].

G Protein Protein N-Terminal Cys Boron_Hotspot 3-HQ Boron Hotspot Protein->Boron_Hotspot Conjugation HQ_Mal Maleimide-3-HQ HQ_Mal->Boron_Hotspot Iminoboronate Stable Iminoboronate (sp3 Hybridized) Boron_Hotspot->Iminoboronate + 2-FPBA FPBA 2-FPBA Payload FPBA->Iminoboronate Release Targeted Payload Release Iminoboronate->Release Microenvironment Cleavage GSH GSH / ROS Trigger GSH->Release

Diagram 1: 3-HQ mediated iminoboronate formation and stimuli-responsive cleavage pathway.

Experimental Workflow: Bioconjugation & Validation

To ensure rigorous scientific integrity, the following protocol represents a self-validating system for generating and confirming 3-HQ iminoboronate bioconjugates.

Protocol 1: Synthesis and Validation of 3-HQ-Iminoboronate Bioconjugates

Rationale: Maleimide is selected for its rapid, highly specific Michael addition to the sulfhydryl group of N-terminal cysteines at pH 6.5–7.5. This pH range ensures the thiolate anion is nucleophilic while primary amines (lysines) remain protonated, preventing off-target conjugation.

  • Preparation of the Boron Hotspot:

    • Dissolve the target protein (containing an N-terminal Cys) in 50 mM phosphate buffer (pH 7.0) to a concentration of 50

      
      M.
      
    • Add 5 equivalents of maleimide-functionalized 3-HQ (dissolved in DMSO, final DMSO concentration <5% v/v).

    • Incubate at 25°C for 2 hours under gentle agitation.

  • Payload Attachment:

    • Introduce 10 equivalents of the 2-FPBA-functionalized payload (e.g., a fluorophore or cytotoxic drug) to the reaction mixture.

    • Incubate for an additional 4 hours at 25°C. The thermodynamic driving force of the B-N/B-O coordination will spontaneously assemble the complex.

  • Self-Validating Analytical Checks:

    • LC-MS Analysis: Purify via size-exclusion chromatography and analyze via LC-MS. A precise mass shift corresponding to the loss of one water molecule (

      
       Da) per conjugate confirms covalent iminoboronate formation.
      
    • 
      B NMR Spectroscopy: Analyze the purified conjugate. A shift in the boron signal from the 
      
      
      
      region (~30 ppm) to the
      
      
      region (~5-10 ppm) definitively validates the formation of the thermodynamically stable tetrahedral boron center [3].

Coordination Chemistry: Metallodrug Thermodynamics

Beyond bioconjugation, 3-HQ-4-CHO derivatives are potent bidentate chelators for transition metals, forming the basis of novel antimalarial and anticancer metallodrugs [4]. The thermodynamic stability of these metal complexes is governed by the Irving-Williams series and specific ligand modifications.

Steric vs. Electronic Effects on Stability Constants ( )

The stability of a complex is related to the amount of energy released during its formation (


).
  • Electronic Tuning: Increasing the basicity or polarizability of the 3-HQ ligand enhances the electrostatic interaction with the metal ion, increasing the stability constant (

    
    ) [5].
    
  • Steric Hindrance: Substitutions adjacent to the coordination site drastically reduce thermodynamic stability. For example, the 2-methyl derivative of 3-hydroxyquinoline yields significantly less stable complexes than the parent 3-HQ compound. The methyl group introduces steric clash with the metal's primary coordination sphere, preventing optimal orbital overlap and increasing the free energy (

    
    ) of the complex[5].
    

G Ligand 3-HQ-4-CHO Ligand Complex Coordination Complex Ligand->Complex Metal Transition Metal (Fe, Zn, Mn) Metal->Complex Steric Steric Hindrance (C2-substitution) Complex->Steric Structural Modification Electronic High Polarizability / Basicity Complex->Electronic Electronic Tuning Low_K Low Stability Constant (K) Steric->Low_K Decreased Enthalpy High_K High Stability Constant (K) Electronic->High_K Enhanced M-L Bond

Diagram 2: Divergent thermodynamic outcomes based on structural modifications of 3-HQ ligands.

Protocol 2: Determination of Thermodynamic Stability Constants via Potentiometric Titration

Rationale: Potentiometric titration is utilized because hydrogen behaves competitively with metal ions during complex formation. By measuring the proton affinity, we can mathematically derive the metal-ligand stability constant.

  • Electrode Calibration: Calibrate a glass electrode using standard buffers (pH 4.0, 7.0, 10.0) to ensure a Nernstian response. This is a critical self-validation step; deviations >2 mV/pH unit invalidate the thermodynamic calculations.

  • Titration Setup: In a thermostated vessel at 298.15 K, prepare a solution containing 1 mM 3-HQ-4-CHO derivative, 1 mM metal ion (e.g.,

    
    ), and 0.1 M 
    
    
    
    (to maintain constant ionic strength). Purge continuously with ultra-pure Argon to prevent oxidative degradation of the ligand.
  • Data Acquisition: Titrate with standardized 0.1 M KOH. Record the pH after each addition, allowing 3 minutes for the system to reach true thermodynamic equilibrium.

  • Validation (Back-Titration): Once pH 10 is reached, back-titrate with 0.1 M

    
    . Overlapping forward and reverse titration curves confirm that the complexation is under thermodynamic control, rather than being kinetically trapped.
    
  • Calculation: Utilize non-linear least-squares fitting software (e.g., HYPERQUAD) to calculate the overall stability constants (

    
    ) from the mass-balance equations.
    

References

  • Designing Functional and Responsive Molecules with Boronic Acids Accounts of Chemical Research / PubMed Central (PMC)[Link]

  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation ChemRxiv [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents Arabian Journal of Chemistry [Link]

  • Advanced Coordination Chemistry: Factors Affecting Stability Constants JSSCACS Educational Repository [Link]

Photophysical Properties and Fluorescence of 3-Hydroxyquinoline Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the photophysical characterization and fluorescence mechanisms of 3-hydroxyquinoline aldehydes , with a specific focus on 3-hydroxyquinoline-2-carboxaldehyde (3-HQ-2-CHO) . This scaffold represents a privileged structure in photonic research due to its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) , resulting in large Stokes shifts and environmental sensitivity.

Technical Guide for Molecular Design & Characterization

Part 1: Executive Summary & Molecular Architecture

The 3-hydroxyquinoline (3-HQ) core is a heteroaromatic analog of the widely studied 3-hydroxyflavone. When functionalized with an aldehyde group at the ortho position (C2 or C4), the molecule gains a unique "push-pull" electronic character and a site for intramolecular hydrogen bonding.

Core Structural Motif

The defining feature of 3-hydroxyquinoline-2-carboxaldehyde is the proximity of the hydroxyl donor (at C3) and the carbonyl acceptor (at C2). This configuration establishes a stable 5-membered intramolecular hydrogen bond (


), which is the prerequisite for the ESIPT mechanism.
  • Proton Donor: 3-Hydroxyl group (-OH).

  • Proton Acceptor: Carbonyl oxygen of the aldehyde (-CHO) or the ring Nitrogen (in specific tautomers).

  • Electronic Modulation: The quinoline nitrogen acts as an electron sink, modifying the acidity of the phenol and the basicity of the carbonyl in the excited state.

Part 2: Photophysical Mechanisms

The fluorescence of 3-hydroxyquinoline aldehydes is governed by the competition between radiative decay from the locally excited (LE) state and the tautomeric emission resulting from proton transfer.

Excited-State Intramolecular Proton Transfer (ESIPT)

Upon photoexcitation (


), the acidity of the 3-hydroxyl proton and the basicity of the carbonyl oxygen increase dramatically. This drives the ultra-fast transfer of the proton across the hydrogen bond, converting the Enol  form to the Keto  tautomer in the excited state.
  • Enol Form (

    
    ):  Absorbs UV light. If ESIPT is blocked (e.g., in polar protic solvents disrupting the H-bond), it emits in the blue/violet region.
    
  • Keto Form (

    
    ):  The product of ESIPT. It relaxes to the ground state (
    
    
    
    ) by emitting a photon. Because the
    
    
    state is lower in energy, the emission is significantly red-shifted (green/yellow), resulting in a Large Stokes Shift (>100 nm) .
Solvatochromism & Dual Emission

These derivatives exhibit pronounced solvatochromism.

  • Non-polar solvents (e.g., Cyclohexane, Toluene): Favor the intramolecular H-bond, leading to dominant Keto emission (ESIPT on).

  • Polar Protic solvents (e.g., Methanol, Water): Can form intermolecular H-bonds with the solute, disrupting the intramolecular bridge. This leads to dual emission (Enol + Keto) or dominant Enol emission (ESIPT off).

Mechanism Visualization

The following diagram illustrates the four-level photocycle (Enol-Keto phototautomerization).

ESIPT_Mechanism S0_Enol S0 (Enol) Ground State S1_Enol S1 (Enol) Locally Excited S0_Enol->S1_Enol Absorption (UV) hν_abs S1_Enol->S0_Enol Enol Emission (Blue, if ESIPT blocked) S1_Keto S1 (Keto) Proton Transferred S1_Enol->S1_Keto ESIPT (Sub-picosecond) S0_Keto S0 (Keto) Ground Tautomer S1_Keto->S0_Keto Keto Emission (Green/Red) hν_em S0_Keto->S0_Enol Reverse Proton Transfer (Thermal)

Figure 1: Four-level photocycle of 3-hydroxyquinoline-2-carboxaldehyde. The ESIPT process (top) converts the excited Enol to the excited Keto form, responsible for the large Stokes shift.[1]

Part 3: Experimental Characterization Protocols

To reliably characterize these molecules, adhere to the following validated protocols.

Protocol A: Determination of Solvatochromic Shifts

Objective: Quantify the sensitivity of the fluorophore to solvent polarity using the Lippert-Mataga formalism.

  • Preparation: Prepare

    
     M solutions of the 3-HQ aldehyde in a range of solvents: Hexane (non-polar), Toluene, THF, Dichloromethane, Acetonitrile, and Methanol (protic).
    
  • Absorption Scan: Record UV-Vis spectra (250–450 nm). Note the

    
    .[2]
    
  • Emission Scan: Excite at

    
    . Record emission (350–650 nm). Note 
    
    
    
    for both Enol (short
    
    
    ) and Keto (long
    
    
    ) bands.
  • Analysis: Calculate the Stokes shift (

    
     in 
    
    
    
    ) for each solvent.
    
    
  • Plotting: Plot

    
     vs. the orientation polarizability (
    
    
    
    ) of the solvents. A linear slope indicates significant Intramolecular Charge Transfer (ICT) character.
Protocol B: Quantum Yield ( ) Measurement

Objective: Determine the efficiency of fluorescence relative to a standard.

  • Standard Selection: Use Quinine Sulfate in 0.1 M

    
     (
    
    
    
    ) or Coumarin 153 in Ethanol (
    
    
    ) depending on the emission range.
  • Absorbance Adjustment: Dilute both sample and standard so that absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).

  • Integration: Measure integrated fluorescence intensity (

    
    ) for sample (
    
    
    
    ) and reference (
    
    
    ).
  • Calculation:

    
    
    Where 
    
    
    
    is absorbance and
    
    
    is the refractive index of the solvent.

Part 4: Applications in Sensing & Bioimaging

The aldehyde group at the C2 position makes these molecules versatile "turn-on" probes.

Ratiometric Sensing of Hydrazine

Hydrazine (


) is a toxic industrial chemical.
  • Mechanism: The aldehyde group reacts with hydrazine to form a hydrazone .

  • Effect: This extends the

    
    -conjugation and often locks the molecule in a rigid conformation, inhibiting non-radiative decay pathways or altering the ESIPT dynamics.
    
  • Readout: A shift in emission color or a significant enhancement in quantum yield (Turn-ON).[3]

Metal Ion Chelation ( )
  • Binding Site: The 3-hydroxyl oxygen and the quinoline nitrogen (or the imine nitrogen if derivatized) form a tridentate or bidentate pocket.

  • ESIPT Inhibition: Binding a metal ion displaces the hydroxyl proton. Without the proton, ESIPT cannot occur.

  • Result: The emission shifts from the Keto band (long wavelength) to the metal-complexed Enol band (shorter wavelength), enabling ratiometric detection .

Data Summary: Typical Spectral Values

Values are representative for 3-hydroxyquinoline derivatives in aprotic solvents.

ParameterValue RangeInterpretation
Abs Max (

)
330 – 370 nm

transition of the quinoline core.
Em Max (

)
480 – 540 nmKeto tautomer emission (ESIPT active).
Stokes Shift 6000 – 8000

Large shift minimizes self-absorption (ideal for imaging).
Quantum Yield (

)
0.1 – 0.4Moderate in solution; often increases in rigid media (AIE effect).
Lifetime (

)
< 1 ns (Enol) / 2-5 ns (Keto)ESIPT is ultrafast; Keto lifetime reflects the relaxed state.

Part 5: References

  • Synthesis and Photophysical Properties of 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives. Source: MDPI (Molecules 2013)

  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection. Source: ACS Omega (2022)

  • Steric control of the excited-state intramolecular proton transfer in 3-hydroxyquinolones. Source: PubMed / J Phys Chem A (2007)

  • Excited-State Intramolecular Proton Transfer in 10-Hydroxybenzo[h]quinoline. Source: ResearchGate (J. Phys. Chem. A)

  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes. Source: PMC / NIH (Sensors 2008)

Sources

Technical Guide: 3-Hydroxy-quinoline-4-carbaldehyde as a Chelating Ligand Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-quinoline-4-carbaldehyde (3-OH-4-CHO-Q) represents a specialized, high-value intermediate in the design of tridentate and tetradentate chelating ligands. Unlike its ubiquitous isomer 8-hydroxyquinoline (oxine), which forms 5-membered chelate rings, the 3-hydroxy-4-carbaldehyde scaffold is engineered to form 6-membered chelate rings upon Schiff base condensation, offering altered bite angles and electronic properties.

This guide details the synthesis, ligand engineering, and coordination chemistry of this scaffold, specifically focusing on its role as a precursor for IRE-1α inhibitors and metallo-supramolecular assemblies.

Chemical Architecture & Reactivity[1]

Structural Motif

The core utility of 3-hydroxy-quinoline-4-carbaldehyde lies in the ortho-positioning of the hydroxyl donor (-OH) at C3 and the electrophilic formyl acceptor (-CHO) at C4.

  • Proton Transfer Potential: The C3-hydroxyl group is acidic (pKa ~9-10), allowing for deprotonation and formation of monoanionic ligands.

  • Schiff Base Trap: The C4-aldehyde is highly reactive toward primary amines, forming imines (Schiff bases) that create a stable [N, O] or [N, N, O] binding pocket.

  • Tautomerism: While less pronounced than in 2- or 4-hydroxyquinolines (which prefer quinolone forms), the 3-hydroxy isomer retains significant aromatic character, stabilizing the enol form essential for metal coordination.

Comparison with 8-Hydroxyquinoline
Feature8-Hydroxyquinoline (Oxine)3-Hydroxy-quinoline-4-carbaldehyde (Derivative)
Chelation Ring Size 5-membered (N1-M-O8)6-membered (Imine N-M-O3)
Bite Angle Rigid, ~85°Flexible, tunable via amine linker
Electronic Effect Pyridine N is the donorPyridine N is remote; Imine N is the donor
Primary Application Gravimetric analysis, OLEDsKinase inhibition (IRE-1α), Fluorescent Sensing

Synthetic Protocol: Phase-Transfer Catalyzed Formylation

The synthesis of 3-hydroxy-quinoline-4-carbaldehyde is non-trivial due to the directing effects of the quinoline ring. The most robust method utilizes a Reimer-Tiemann type formylation enhanced by Phase Transfer Catalysis (PTC) to overcome solubility barriers and improve regioselectivity.

Reagents & Materials[1][2][3]
  • Substrate: 3-Hydroxyquinoline (1.0 eq)

  • Solvent: Chloroform (CHCl₃) – Acts as both solvent and dichlorocarbene source.

  • Base: Sodium Hydroxide (NaOH) – 50% aqueous solution or solid pellets.

  • Catalyst: Tetrabutylammonium Hydroxide (TBAH) or TEBA – 20% aq.[1][2] solution.

  • Reaction Vessel: Sealed pressure tube or reflux setup with vigorous stirring.

Step-by-Step Methodology

Warning: This reaction generates dichlorocarbene (:CCl₂), a highly reactive intermediate. Perform in a fume hood.

  • Preparation: In a round-bottom flask, dissolve 3-hydroxyquinoline (145 mg, 1 mmol) in Chloroform (5 mL).

  • Activation: Add Water (72 µL, 4 mmol) and Sodium Hydroxide (100 mg, 2.5 mmol).

  • Catalysis: Add Tetrabutylammonium hydroxide (50 µL, 20% aq. solution). The mixture will form a biphasic suspension.

  • Reaction: Heat the suspension to 60°C with vigorous magnetic stirring (1000 rpm) for 3 hours . The PTC facilitates the migration of the hydroxide ion into the organic phase to generate dichlorocarbene from chloroform.

  • Quenching: Cool to room temperature. Acidify carefully with 1N HCl to pH ~5-6 to protonate the phenolic oxygen.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 10 mL). Wash combined organics with brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the yellow solid product.

Yield Expectation: 40–60% depending on stirring efficiency (crucial for biphasic reactions).

Ligand Design Strategy: Schiff Base Formation

The aldehyde itself is rarely the final ligand. It is the intermediate used to construct larger chelators.

The Condensation Workflow

Reacting 3-hydroxy-quinoline-4-carbaldehyde with primary amines (R-NH₂) yields tridentate ligands.

  • R = Alkyl/Aryl: Forms bidentate [N,O] donors.

  • R = Heterocycle (e.g., 2-aminopyridine, hydrazides): Forms tridentate [N,N,O] donors.

Visualization of Synthesis & Ligand Formation

The following diagram illustrates the pathway from the precursor to the metal complex.

SynthesisPathway Start 3-Hydroxyquinoline Intermediate 3-Hydroxy-quinoline- 4-carbaldehyde Start->Intermediate Formylation 60°C, 3h Reagents CHCl3 / NaOH / TBAH (Reimer-Tiemann) SchiffBase Schiff Base Ligand (Imine Form) Intermediate->SchiffBase Condensation (-H2O) Amine Primary Amine (R-NH2) Amine->SchiffBase Complex Metal-Ligand Complex SchiffBase->Complex Chelation Metal Metal Ion (Cu2+, Zn2+, Fe3+) Metal->Complex

Caption: Synthetic workflow from 3-hydroxyquinoline precursor to final metal chelate via the 4-carbaldehyde intermediate.

Coordination Chemistry & Mechanism

Binding Mode

Upon complexation with divalent metals (M = Cu, Zn, Ni), the ligand adopts a monoanionic, bidentate or tridentate mode.

  • Deprotonation: The 3-OH group deprotonates (O⁻), forming a strong covalent bond with the metal.

  • Donation: The imine nitrogen (C=N) donates a lone pair to the metal.

  • Geometry: The resulting 6-membered ring (M-O-C3-C4-C=N) is less strained than 5-membered analogs, often favoring tetrahedral (Zn) or square planar (Cu) geometries depending on the steric bulk of the 'R' group on the amine.

Biological Mechanism (IRE-1α Inhibition)

Research indicates that Schiff bases derived from this aldehyde inhibit IRE-1α (Inositol-requiring enzyme 1 alpha), a kinase/endoribonuclease central to the Unfolded Protein Response (UPR) in cancer cells.

  • Mechanism: The aldehyde-derived Schiff base occupies a hydrophobic pocket in the IRE-1α active site.

  • Interaction: The 3-hydroxyl group likely forms hydrogen bonds with active site residues (e.g., Lysine or Aspartate), while the quinoline ring provides π-stacking interactions.

Experimental Validation (Self-Validating Protocol)

To confirm the successful synthesis of the intermediate and its ligand potential, use the following characterization checklist:

TechniqueExpected Signal / ObservationInterpretation
1H NMR (CDCl₃) Singlet at ~10.82 ppm Confirms Aldehyde (-CHO) proton.
1H NMR (CDCl₃) Singlet at ~13.13 ppm Confirms Phenolic -OH (downfield due to H-bonding).
IR Spectroscopy Band at ~1695 cm⁻¹ C=O Stretching (Aldehyde).[3]
IR Spectroscopy Broad band 3100-3400 cm⁻¹ O-H Stretching.
Fluorescence Emission at ~480-520 nm Quinoline core fluorescence (Turn-on upon Zn²⁺ binding).

References

  • US Patent 9,241,942 B2 . IRE-1α Inhibitors. Fosun Orinove Pharmatech, Inc. (2016). Describes the specific synthesis of 3-hydroxyquinoline-4-carbaldehyde (Example 21) and its biological application.

  • US Patent 9,981,901 B2 . IRE-1α Inhibitors. Fosun Orinove Pharmatech, Inc. (2018).[1] Further details on the Schiff base derivatives and their IC50 values.

  • Vilsmeier-Haack & Reimer-Tiemann Methodologies . General context on formylation of electron-rich heterocycles. BenchChem Application Notes.

Sources

Methodological & Application

Application Note: Designing Schiff Base Fluorescent Sensors Using 3-Hydroxy-quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for designing, synthesizing, and validating fluorescent sensors based on the 3-hydroxyquinoline-4-carbaldehyde scaffold. This specific isomer offers a unique ortho-hydroxy-formyl geometry (3-OH, 4-CHO) distinct from the more common 8-hydroxyquinoline derivatives, enabling distinct Excited-State Intramolecular Proton Transfer (ESIPT) and chelation mechanisms.


, 

,

)

Introduction & Design Rationale

The 3-hydroxyquinoline-4-carbaldehyde (3-HQC) scaffold represents a privileged structure for ratiometric and "turn-on" fluorescent sensing. Unlike the classic 8-hydroxyquinoline (oxine) chelators, the 3-hydroxy-4-substituted motif mimics the photophysics of 3-hydroxyflavones , characterized by a dual-emission pathway driven by Excited-State Intramolecular Proton Transfer (ESIPT) .

Mechanistic Advantage[1]
  • ESIPT-Driven Silence: In the free ligand state, the close proximity of the 3-hydroxyl proton and the Schiff base imine nitrogen facilitates rapid proton transfer upon photoexcitation (

    
    ). This tautomerization (Enol 
    
    
    
    Keto) typically results in a large Stokes-shifted emission that is often weak or quenched due to non-radiative decay, providing a low background signal.
  • Chelation-Enhanced Fluorescence (CHEF): Upon metal coordination, the proton is displaced, and the metal ion locks the ligand in a rigid conformation. This blocks the ESIPT pathway and suppresses vibrational relaxation, triggering a strong fluorescence restoration ("Turn-On") or a hypsochromic shift (blue shift) suitable for ratiometric detection.

Synthesis of the Scaffold and Sensor

The synthesis of the core 3-HQC scaffold is achieved via a Reimer-Tiemann formylation of 3-hydroxyquinoline. This is followed by a condensation reaction to generate the Schiff base sensor.[1]

Phase A: Synthesis of 3-Hydroxyquinoline-4-carbaldehyde[1]

Reaction Principle: The reaction utilizes dichlorocarbene (


), generated in situ from chloroform and base, to formylate the electron-rich phenol ring. While formylation can occur at the ortho positions (2 or 4), the 4-position is often favored or isolated via chromatography.

Protocol:

  • Reagents: 3-Hydroxyquinoline (1.0 eq),

    
     (excess), NaOH (2.5 eq), Tetrabutylammonium hydroxide (TBAH, cat.), Water.
    
  • Procedure:

    • Dissolve 3-hydroxyquinoline (e.g., 145 mg, 1 mmol) in

      
       (5 mL).
      
    • Add water (72

      
      L) and TBAH (50 
      
      
      
      L, 20% aq).[2][3]
    • Add solid NaOH (100 mg) slowly to the stirred mixture.

    • CRITICAL: Heat the suspension to 60°C and stir vigorously for 3 hours . The color will change (typically to dark orange/red).

    • Workup: Acidify with 1M HCl to pH ~4-5. Extract with DCM (

      
       mL). Dry over 
      
      
      
      .
    • Purification: Purify via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the 4-carbaldehyde isomer from the 2-isomer and unreacted starting material.

    • Yield: Expect 25–40%.

Phase B: Schiff Base Condensation (Sensor Formation)

Design Choice: To create a tridentate


 binding pocket for high selectivity toward 

or

, we will condense the scaffold with 2-hydrazinopyridine .

Protocol:

  • Reagents: 3-Hydroxyquinoline-4-carbaldehyde (1.0 eq), 2-Hydrazinopyridine (1.1 eq), Ethanol (absolute), Acetic Acid (cat.).

  • Procedure:

    • Dissolve the aldehyde in absolute ethanol (0.1 M concentration).

    • Add 2-hydrazinopyridine dropwise.

    • Add 2–3 drops of glacial acetic acid.

    • Reflux at 80°C for 4–6 hours. Monitor consumption of aldehyde by TLC.

    • Isolation: Cool to room temperature. The Schiff base often precipitates as a yellow/orange solid. Filter and wash with cold ethanol.

    • Recrystallization: Recrystallize from hot ethanol or acetonitrile to ensure high purity for spectral studies.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthesis pathway and the sensing mechanism (ESIPT vs. Metal Binding).

SensorDesign cluster_mech Sensing Mechanism Start 3-Hydroxyquinoline Reagent1 CHCl3 / NaOH (Reimer-Tiemann) Start->Reagent1 Inter 3-Hydroxyquinoline- 4-carbaldehyde Reagent1->Inter Formylation @ C4 Reagent2 R-NH2 (Condensation) Inter->Reagent2 Sensor Schiff Base Ligand (ESIPT Active) Reagent2->Sensor - H2O Complex Fluorescent Complex (CHEF / ESIPT OFF) Sensor->Complex Coordination Analyte Metal Ion (M+) Analyte->Complex

Caption: Synthetic route from 3-hydroxyquinoline to the Schiff base sensor and the metal-binding activation pathway.

Validation Protocols

Stock Solution Preparation
  • Ligand Stock: Prepare a

    
     M stock solution in HPLC-grade DMSO. This ensures solubility and long-term stability.
    
  • Metal Stocks: Prepare

    
     M aqueous solutions of nitrate or chloride salts (
    
    
    
    , etc.) in deionized water.
Spectroscopic Titration (Fluorescence)

This experiment determines the sensitivity and binding mode.

  • Blank: Add 30

    
    L of Ligand Stock to 2.97 mL of solvent (e.g., Ethanol/Water 9:1, buffered to pH 7.4 with HEPES). Final [L] = 10 
    
    
    
    M.
  • Scan: Record emission spectrum (Excitation

    
     nm, depending on absorption max).
    
  • Titration: Aliquot metal stock (0–50

    
    L) sequentially. Mix for 1 min after each addition.
    
  • Record: Measure fluorescence intensity (

    
    ) at 
    
    
    
    max.
  • Endpoint: Continue until saturation (intensity plateaus).

Data Analysis & LOD Calculation

Summarize data using the following structure.

ParameterFormula / MethodNotes
Binding Constant (

)
Benesi-Hildebrand Plot:

Plot

vs

. Linearity confirms 1:1 stoichiometry.
Limit of Detection (LOD)


= SD of blank (n=10);

= slope of linear region (Intensity vs [M]).
Quantum Yield (

)

Use Quinine Sulfate (

) as reference.

Troubleshooting & Optimization

  • Issue: Low Solubility.

    • Cause: Planar aromatic stacking.

    • Solution: Add solubilizing groups (e.g., sulfonate) to the amine coupling partner or increase DMSO % in the assay buffer.

  • Issue: Slow Response Time.

    • Cause: Slow deprotonation of the 3-OH group.

    • Solution: Ensure buffer pH is slightly basic (pH 7.2–7.5) or use a weaker base like Acetate during titration.

  • Issue: Interference from

    
    . 
    
    • Cause: Paramagnetic quenching.

    • Solution:

      
       often quenches fluorescence ("Turn-Off"). If "Turn-On" is desired for Zn/Al, use masking agents (e.g., thiosulfate) or exploit the quenching as a secondary readout.
      

References

  • Synthesis of 3-hydroxyquinoline-4-carbaldehyde

    • Wang, Y., et al. (2016). IRE-1 Inhibitors. US Patent 9,241,942 B2. (Describes the Reimer-Tiemann synthesis of the specific isomer).
  • Schiff Base Sensor Mechanisms (General Grounding)

    • Sedgwick, A. C., et al. (2014). Excited-state intramolecular proton transfer (ESIPT) based fluorescence sensors and imaging agents. Chemical Society Reviews, 43(13), 4501-4527.
  • Quinoline-Based Metal Sensing

    • Xu, Z., et al. (2010). Zn2+-triggered amide tautomerization of a new 8-hydroxyquinoline-based fluorescent sensor. Chemical Communications, 46, 3529-3531. (Analogous mechanism reference).

Sources

Application Note: Synthesis of Metal Coordination Complexes with 3-Hydroxy-quinoline-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold remains a cornerstone in medicinal inorganic chemistry due to its inherent biological activity and versatile coordination geometry. This guide focuses on 3-Hydroxy-quinoline-4-carbaldehyde (3-HQC) , a specialized precursor that combines the redox-active quinoline core with a "salicylaldehyde-like" chelating pocket. Unlike the more common 8-hydroxyquinoline derivatives, the 3-hydroxy-4-carbaldehyde motif offers a unique


-donor site (via Schiff base formation) that is sterically distinct, often resulting in enhanced lipophilicity and DNA-intercalation potential. This document details the synthesis of Schiff base ligands derived from 3-HQC and their subsequent metallation with divalent transition metals (Cu, Zn, Ni, Co).[1]

Module 1: Ligand Synthesis (Schiff Base Condensation)

The reactivity of 3-HQC is driven by the 4-formyl group, which undergoes rapid condensation with primary amines. The resulting azomethine (imine) linkage creates a stable 6-membered chelate ring upon coordination, utilizing the deprotonated 3-hydroxyl group and the imine nitrogen.

Reaction Logic & Causality
  • Solvent Choice: Ethanol or Methanol is preferred. The polar protic environment stabilizes the polar transition state of the hemiaminal intermediate while allowing the final non-polar Schiff base to precipitate, driving the equilibrium forward.

  • Catalysis: Glacial acetic acid is used to protonate the carbonyl oxygen, increasing its electrophilicity for nucleophilic attack by the amine.

Protocol: General Condensation

Target: Synthesis of (E)-4-((arylimino)methyl)quinolin-3-ol.

Materials:

  • 3-Hydroxy-quinoline-4-carbaldehyde (1.0 mmol)

  • Primary Aromatic Amine (e.g., Aniline, Hydrazide, Thiosemicarbazide) (1.0 mmol)

  • Absolute Ethanol (20 mL)

  • Glacial Acetic Acid (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-HQC in 15 mL of absolute ethanol. Slight heating (

    
    ) may be required to ensure complete homogeneity.
    
  • Addition: Add 1.0 mmol of the selected amine dissolved in 5 mL ethanol dropwise to the aldehyde solution.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Attach a condenser and reflux the mixture at

    
     for 3–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
    
  • Isolation: Cool the reaction mixture to room temperature. If precipitation is slow, cool further in an ice bath (

    
    ).
    
  • Purification: Filter the solid precipitate under vacuum. Wash with cold ethanol (

    
    ) to remove unreacted amine. Recrystallize from hot ethanol/DMF mixtures if necessary.
    

Module 2: Metallation Protocols

This section covers the coordination of the Schiff base ligand (L) to metal centers (


).[2][3][4][5][6] The target stoichiometry is typically 

or

depending on the counter-ion and ligand denticity.
Coordination Chemistry Strategy
  • Deprotonation: The 3-hydroxyl group is weakly acidic (

    
    ). The addition of a weak base (Triethylamine) ensures the formation of the anionic phenolate oxygen, which is a hard donor preferred by 
    
    
    
    and
    
    
    .
  • Geometry:

    • Cu(II): Typically forms Square Planar or Distorted Octahedral complexes.

    • Zn(II): Typically forms Tetrahedral or Octahedral complexes (diamagnetic, useful for NMR).

Protocol: Synthesis of M(II) Complexes

Target Metals: Cu(II), Ni(II), Co(II), Zn(II).[1]

Materials:

  • Schiff Base Ligand (from Module 1) (2.0 mmol)[4]

  • Metal(II) Acetate or Chloride salt (1.0 mmol)

  • Methanol (HPLC Grade)

  • Triethylamine (

    
    )
    

Step-by-Step Procedure:

  • Ligand Activation: Dissolve 2.0 mmol of the Ligand in 25 mL of hot Methanol.

  • Deprotonation: Add

    
     dropwise until the pH reaches 
    
    
    
    . A color shift (often intensifying yellow/orange) indicates phenolate formation.
  • Metal Addition: Dissolve 1.0 mmol of the Metal salt in 10 mL Methanol. Add this solution dropwise to the stirring ligand solution.

  • Reflux: Reflux the mixture for 4–8 hours.

    • Observation: A distinct precipitate (green/brown for Cu, red/brown for Co) should form.

  • Filtration: Filter the hot solution to collect the complex.

  • Washing: Wash extensively with hot methanol to remove unreacted ligand, followed by diethyl ether to facilitate drying.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Module 3: Visualization of Workflow & Structure

Synthesis Logic Flow

The following diagram illustrates the critical decision points and flow of the synthesis.

SynthesisWorkflow Start Start: 3-Hydroxy-quinoline-4-carbaldehyde AmineSelect Select Amine Source (Aniline / Hydrazide / Thiosemicarbazide) Start->AmineSelect Condensation Schiff Base Condensation (Reflux, EtOH, AcOH) AmineSelect->Condensation LigandCheck Ligand Isolation (TLC Validation) Condensation->LigandCheck Activation Ligand Deprotonation (Add Et3N, pH ~8) LigandCheck->Activation MetalSelect Select Metal Salt (Acetate/Chloride) MetalSelect->Activation Add Salt Complexation Metallation Reflux (M:L ratio 1:2) Activation->Complexation FinalProduct Final Metal Complex (Precipitate & Dry) Complexation->FinalProduct

Caption: Figure 1.[7] Step-wise workflow for converting the 3-HQC precursor into a functionalized metal complex.

Structural Coordination Mode

The 3-HQC scaffold coordinates via the 3-O and 4-Imine-N.

CoordinationMode cluster_chelate 6-Membered Chelate Ring Metal Metal (M) O_Donor Oxygen (3-Pos) O_Donor->Metal Coordinate Bond N_Donor Nitrogen (Imine) N_Donor->Metal Coordinate Bond Quinoline Quinoline Backbone Quinoline->O_Donor C3 Quinoline->N_Donor C4-Linker

Caption: Figure 2. The bidentate coordination pocket formed by the deprotonated hydroxyl and the imine nitrogen.

Module 4: Characterization & Validation Data

To ensure the protocol is self-validating, compare your results against these standard expected values.

Spectroscopic Fingerprints (Table 1)
TechniqueFunctional GroupExpected Signal (Ligand)Expected Signal (Complex)Validation Logic
FT-IR

(Phenolic)

(Broad)
Disappears Confirms deprotonation and coordination via Oxygen.
FT-IR

(Azomethine)

(Sharp)
Shift by

Confirms coordination via Imine Nitrogen.
1H-NMR

Proton

(Singlet)
Disappears (in diamagnetic Zn)Validates loss of proton upon metallation.
1H-NMR

Proton

Downfield shiftIndicates electron density donation to metal.
UV-Vis

Transitions
None

(Weak)
Indicates d-orbital splitting (Geometry confirmation).
Biological Context (Why this scaffold?)

The 3-hydroxy-quinoline-4-carbaldehyde complexes are structurally analogous to clinical quinolones but possess a distinct "pincer-like" geometry when derivatized.

  • DNA Intercalation: The planar quinoline ring allows insertion between DNA base pairs.

  • Redox Activity: Copper complexes of this scaffold often generate Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative stress in bacterial or cancer cells [1].

  • Lipophilicity: The formation of neutral chelate complexes increases permeability across the lipid bilayer of microbial cells, enhancing potency compared to the free ligand [2].

References

  • Antimicrobial and Anticancer Activity of Quinoline Complexes

    • Title: Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline.[1]

    • Source: Indian Journal of Chemistry (via ResearchG
    • URL:[Link]

  • General Protocol for Quinoline-Carbaldehyde Schiff Bases

    • Title: Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity.[5]

    • Source: MDPI (Molecules)
    • URL:[Link]

  • Synthesis of Hydroxyquinoline Precursors

    • Title: Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[7]

    • Source: ResearchGate[8][9]

    • URL:[Link]

  • Structural Characterization Standards

    • Title: Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.[3][4][10][11]

    • Source: ACS Omega
    • URL:[Link]

Sources

The Friedländer Synthesis and Beyond: A Guide to Quinoline Annulation Using Functionalized Quinoline-4-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Friedländer Synthesis

The quinoline ring system is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of pharmacologically active compounds and functional materials.[1] Its prevalence in nature and its synthetic accessibility have made it a privileged scaffold in drug discovery. The Friedländer synthesis, first reported in 1882, remains one of the most direct and versatile methods for constructing the quinoline nucleus.[2] It classically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, leading to the formation of a polysubstituted quinoline.[2][3]

This guide delves into the applications of the Friedländer synthesis and related condensation reactions, with a specific focus on the utility of 3-hydroxy-quinoline-4-carbaldehyde as a starting material. We will explore the mechanistic nuances of the Friedländer reaction, its substrate requirements, and provide detailed protocols for related synthetic strategies that leverage the reactivity of functionalized quinoline-4-carbaldehydes to build complex, biologically relevant heterocyclic systems.

The Classical Friedländer Synthesis: A Mechanistic Overview

The power of the Friedländer synthesis lies in its convergent nature, efficiently assembling the quinoline core from two readily available fragments. The reaction proceeds through an initial aldol-type condensation between the 2-aminoaryl carbonyl compound and the active methylene compound, followed by an intramolecular cyclization and dehydration to furnish the aromatic quinoline ring.[2]

There are two generally accepted mechanisms for the Friedländer synthesis[4]:

  • The Aldol-First Pathway: The reaction commences with an aldol addition of the enolate of the active methylene compound to the carbonyl group of the 2-aminoaryl aldehyde/ketone. The resulting aldol adduct then undergoes dehydration. The subsequent step is the intramolecular cyclization via nucleophilic attack of the amino group onto the newly formed α,β-unsaturated carbonyl system, which, after a final dehydration step, yields the quinoline product.

  • The Schiff Base-First Pathway: In this mechanism, the initial step is the formation of a Schiff base (imine) between the 2-aminoaryl aldehyde/ketone and the active methylene compound. This is followed by an intramolecular aldol-type condensation, where the enolizable proton of the active methylene component attacks the carbonyl group, leading to a cyclized intermediate that then dehydrates to the final quinoline product.

The choice of catalyst (acid or base) can influence the predominant pathway and is often selected based on the specific substrates being used.[2]

In-Depth Analysis: Why 3-Hydroxy-quinoline-4-carbaldehyde is Not a Direct Friedländer Substrate

A critical prerequisite for a classical Friedländer synthesis is the presence of an amino group at the ortho position (C-2) to the carbonyl group of the aromatic starting material.[3] This ortho-amino group is essential for the final intramolecular cyclization step that forms the pyridine ring of the quinoline system.

3-Hydroxy-quinoline-4-carbaldehyde lacks this crucial ortho-amino group. Instead, it possesses a hydroxyl group at the 3-position. Consequently, it cannot directly participate as the "amino-carbonyl" component in a classical Friedländer synthesis.

Proposed Synthetic Route to a Viable Friedländer Substrate

A potential pathway to synthesize 3-amino-quinoline-4-carbaldehyde from the corresponding 3-hydroxy derivative could involve a two-step process:

  • Nitration: Introduction of a nitro group at the 3-position. This would likely require conversion of the hydroxyl group to a better leaving group, followed by nucleophilic aromatic substitution with a nitrite source, or through electrophilic nitration if the quinoline ring is sufficiently activated.

  • Reduction: The nitro group can then be reduced to the desired amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or Fe/HCl.

Once 3-amino-quinoline-4-carbaldehyde is obtained, it can then be employed as a substrate in a classical Friedländer synthesis.

Application Note 1: Knoevenagel Condensation of Quinoline-4-carbaldehydes

While not a direct Friedländer synthesis, the Knoevenagel condensation is a closely related and highly valuable reaction for functionalizing quinoline-4-carbaldehydes.[1] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base, to form a new carbon-carbon double bond.[5] This method provides a powerful tool for extending the conjugation of the quinoline system and for introducing a variety of functional groups that can be further elaborated.

The products of the Knoevenagel condensation of quinoline-4-carbaldehydes are often biologically active molecules themselves or serve as key intermediates in the synthesis of more complex heterocyclic systems.[6]

General Experimental Protocol for Knoevenagel Condensation

This protocol is a general guideline for the reaction of a quinoline-4-carbaldehyde with an active methylene compound and may require optimization for specific substrates.

Materials:

  • Quinoline-4-carbaldehyde derivative (e.g., 2-methoxyquinoline-4-carbaldehyde)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, barbituric acid)

  • Catalyst: Piperidine or triethylamine

  • Solvent: Ethanol or isopropanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the quinoline-4-carbaldehyde (1.0 eq) in the chosen solvent (e.g., ethanol, 15 mL per gram of aldehyde).

  • To this solution, add the active methylene compound (1.1 eq).

  • Add a catalytic amount of piperidine or triethylamine (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Reactant 1Reactant 2CatalystSolventProduct Type
Quinoline-4-carbaldehydeMalononitrilePiperidineEthanol2-(Quinolin-4-ylmethylene)malononitrile
Quinoline-4-carbaldehydeEthyl CyanoacetateTriethylamineIsopropanolEthyl 2-cyano-3-(quinolin-4-yl)acrylate
Quinoline-4-carbaldehydeBarbituric AcidPiperidineEthanol5-(Quinolin-4-ylmethylene)pyrimidine-2,4,6-trione

Application Note 2: Synthesis of Fused Quinolines - Pyrano[3,2-c]quinolines

A highly relevant application for researchers interested in 3-hydroxy-quinoline derivatives is the synthesis of fused heterocyclic systems such as pyrano[3,2-c]quinolines. These compounds are often synthesized from 4-hydroxy-quinolin-2-one derivatives, which can exist in tautomeric equilibrium with 2,4-dihydroxyquinolines. The reaction of these starting materials with aldehydes and active methylene compounds in a one-pot, multicomponent reaction is an efficient way to construct the pyrano[3,2-c]quinoline core.[7] These fused systems are of significant interest due to their diverse biological activities, including anti-inflammatory and anticancer properties.[7]

Experimental Protocol for the Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol describes a one-pot synthesis of 2-amino-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles.[7]

Materials:

  • 4-Hydroxy-1-methyl-quinolin-2(1H)-one

  • Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Triethylamine (catalyst)

  • Ethanol (solvent)

Procedure:

  • To a solution of 4-hydroxy-1-methyl-quinolin-2(1H)-one (1 mmol) in ethanol (15 mL) in a round-bottom flask, add the aromatic aldehyde (1 mmol) and malononitrile (1 mmol).

  • Add a catalytic amount of triethylamine (3-4 drops) to the reaction mixture.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[3,2-c]quinoline derivative.

Aromatic AldehydeYield (%)
Benzaldehyde85
4-Chlorobenzaldehyde91
4-Methoxybenzaldehyde88
Thiophene-2-carbaldehyde82

Application Note 3: Synthesis of Fused Heterocycles from 2-Chloro-3-formylquinolines

The reactivity of 2-chloro-3-formylquinolines with active methylene compounds provides another powerful strategy for the synthesis of fused quinoline systems. The chloro group at the 2-position acts as a leaving group, facilitating cyclization reactions. These reactions are valuable for creating diverse libraries of quinoline-based heterocycles for biological screening.[8]

General Protocol for Condensation of 2-Chloro-3-formylquinoline with Active Methylene Compounds

Materials:

  • 2-Chloro-3-formylquinoline

  • Active methylene compound (e.g., acetylacetone, diethyl malonate)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Solvent (e.g., ethanol, DMF)

Procedure:

  • Dissolve the 2-chloro-3-formylquinoline (1 eq) and the active methylene compound (1.1 eq) in the chosen solvent in a round-bottom flask.

  • Add the base (1.2 eq) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid).

  • The product may precipitate and can be collected by filtration. Alternatively, the product can be extracted into an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Biological Significance of Fused Quinoline Systems

The synthetic routes described above lead to a variety of fused quinoline heterocycles with significant therapeutic potential.

dot

Biological_Activities cluster_synthesis Synthetic Pathways cluster_products Fused Quinoline Scaffolds cluster_activities Biological Activities Knoevenagel Knoevenagel Condensation Pyridinoquinolines Pyridino[2,3-b]quinolines Knoevenagel->Pyridinoquinolines MCR Multicomponent Reactions Pyranoquinolines Pyrano[3,2-c]quinolines MCR->Pyranoquinolines Chloroquinoline Reactions of 2-Chloro-3-formylquinolines Thienoquinolines Thieno[2,3-b]quinolines Chloroquinoline->Thienoquinolines Chloroquinoline->Pyridinoquinolines Anticancer Anticancer Pyranoquinolines->Anticancer AntiInflammatory Anti-inflammatory Pyranoquinolines->AntiInflammatory Antimicrobial Antimicrobial Thienoquinolines->Antimicrobial Pyridinoquinolines->Anticancer Antiviral Antiviral Pyridinoquinolines->Antiviral

Caption: Synthetic pathways to fused quinoline scaffolds and their associated biological activities.

  • Pyrano[3,2-c]quinolines: These compounds have demonstrated potent anti-inflammatory and anticancer activities.[7]

  • Thieno[2,3-b]quinolines: Derivatives of this class have been investigated for their antimicrobial properties.

  • Pyrazolo[3,4-b]quinolines: This scaffold is found in compounds with antiviral and antitumor activities.

Conclusion

While 3-hydroxy-quinoline-4-carbaldehyde is not a direct substrate for the classical Friedländer synthesis, its strategic functionalization opens doors to a rich landscape of chemical transformations. By understanding the mechanistic principles of the Friedländer reaction and related condensations, researchers can effectively utilize functionalized quinoline aldehydes to construct novel and complex heterocyclic systems. The Knoevenagel condensation, multicomponent reactions to form fused systems like pyrano[3,2-c]quinolines, and the reactions of activated quinolines such as 2-chloro-3-formylquinolines, represent powerful and versatile tools in the arsenal of medicinal chemists and drug development professionals. The continued exploration of these synthetic pathways will undoubtedly lead to the discovery of new quinoline-based therapeutic agents.

References

  • Benchchem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxyquinoline-4-carbaldehyde. Link

  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis. Link

  • Elsebai, M. F., et al. (2018).
  • Kumar, D., et al. (2019). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. Scientific Reports, 9(1), 1-13.
  • Li, W., et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. Scientific Reports, 12(1), 12456.
  • Csollei, J., et al. (2018). 2H-Pyrano[3,2-c]quinolin-2-ones: their convenient synthesis and selected reactions. Chemical Papers, 72(3), 683-690.
  • Ibrahim, H. A. R., et al. (2020). Synthesis and chemical reactivity of novel pyrano[3,2-c]quinoline-3-carbonitriles. Monatshefte für Chemie-Chemical Monthly, 151(6), 947-956.
  • Wikipedia. (2023). Friedländer synthesis. Link

  • El-Sayed, N. N. E., et al. (2021). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. RSC Advances, 11(44), 27367-27393.
  • J&K Scientific LLC. (2025). Friedländer Synthesis. Link

  • Al-Ostath, A. I. N., et al. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline.
  • Youssef, A. M. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Mini-Reviews in Organic Chemistry, 15(4), 285-301.
  • Manske, R. H. F. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 28, 1-86.
  • Fehnel, E. A. (1967). Friedländer syntheses with o-aminoaryl ketones. III. Acid-catalyzed condensations of o-aminobenzophenone with polyfunctional carbonyl compounds. The Journal of Organic Chemistry, 32(4), 985-990.
  • Kolosov, M. A., et al. (2018). Facile access to 3-sulfonylquinolines via Knoevenagel condensation/aza-Wittig reaction cascade involving ortho-azidobenzaldehydes and β-ketosulfonamides and sulfones. Beilstein Journal of Organic Chemistry, 14, 2526-2533.
  • Wikipedia. (2023). Knoevenagel condensation. Link

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Link

  • Li, J., et al. (2023). Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry, 21(29), 5935-5939.
  • Szatmari, I., & Fülöp, F. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-961.
  • Siddiqui, Z. N., & Khan, K. (2014). [Et3NH][HSO4]-Catalyzed Efficient, Eco-Friendly, and Sustainable Synthesis of Quinoline Derivatives via Knoevenagel Condensation. ACS Sustainable Chemistry & Engineering, 2(7), 1711-1717.
  • Kumar, A., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.
  • O'Neill, P. M., et al. (2006). The synthesis and metabolism of novel 4-aminoquinoline antimalarials. University of Liverpool Repository.
  • Oishi, S., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12345-12355.
  • Szatmari, I., & Fülöp, F. (2005). Reactions of 3-formylchromone with active methylene and methyl compounds and some subsequent reactions of the resulting condensation products. Molecules, 10(8), 937-961.
  • BLD Pharm. (n.d.). 3-Aminoquinoline-4-carbaldehyde. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Formylation Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline formylation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of formylated quinolines. As a Senior Application Scientist, my goal is to not only provide solutions but to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may face, from low or no product yield to issues with regioselectivity and product purification.

Issue 1: Low or No Product Yield

Question: I am experiencing very low (or no) yield in my quinoline formylation reaction. What are the likely causes and how can I resolve this?

Answer: Low or non-existent yield is a frequent challenge in electrophilic aromatic substitution reactions on quinoline, which is an electron-deficient system. The root cause often lies in one of three areas: the reactivity of the quinoline substrate, the potency of the formylating agent, or the reaction conditions.

  • Substrate Reactivity: The nitrogen atom in the quinoline ring is electron-withdrawing, which deactivates the ring system towards electrophilic attack, particularly the pyridine ring.[1] Electrophilic substitution is generally favored on the benzene ring at positions 5 and 8.[2][3]

    • Insight: If your quinoline substrate has electron-withdrawing groups (EWGs) like -NO₂, -CN, or -CF₃, the ring will be even more deactivated, making formylation difficult. Conversely, electron-donating groups (EDGs) like -OH, -OCH₃, or alkyl groups will activate the ring and favor the reaction.[4]

    • Protocol:

      • Assess your substrate: Analyze the electronic properties of the substituents on your quinoline.

      • For deactivated substrates: You may need to switch to a more powerful formylation method or consider a multi-step synthetic route that involves installing the formyl group prior to forming the quinoline ring.

  • Vilsmeier-Haack Reaction Specifics: This is one of the most common methods for formylating quinolines.[5][6] Its success hinges on the proper formation and reactivity of the Vilsmeier reagent (a chloroiminium salt).[7]

    • Insight: The Vilsmeier reagent is moisture-sensitive. Any water in your reaction will quench the reagent, leading to a significant drop in yield.[8][9] The stoichiometry of phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is also critical.[8]

    • Protocol:

      • Ensure anhydrous conditions: Dry your DMF over molecular sieves and use fresh, high-purity POCl₃.[9]

      • Optimize reagent stoichiometry: A common starting point is a molar ratio of 1:1.2 for quinoline to the Vilsmeier reagent. For less reactive substrates, increasing the excess of the Vilsmeier reagent may be beneficial.

      • Temperature Control: The Vilsmeier reagent is typically formed at 0°C, and the subsequent reaction with quinoline is often heated.[9] Overheating can lead to decomposition and the formation of tar-like substances.[9][10] Monitor the reaction temperature closely.

  • Reimer-Tiemann Reaction Considerations: This method is typically used for phenols and other electron-rich aromatics and involves the generation of dichlorocarbene as the electrophile.[11][12]

    • Insight: The Reimer-Tiemann reaction is generally less efficient for quinolines unless a strongly activating group like a hydroxyl group is present.[13] The reaction is biphasic, and inefficient mixing can lead to low conversion.[11][13]

    • Protocol:

      • Use a phase-transfer catalyst: Add a catalyst like a quaternary ammonium salt to improve the transport of reactants between the aqueous and organic phases.[11]

      • Vigorous stirring: Ensure efficient mixing to maximize the interfacial area between the two phases.[8]

  • Duff Reaction Limitations: The Duff reaction uses hexamine as the formyl source and is most effective for highly activated aromatic rings, such as phenols.[14][15]

    • Insight: This reaction is generally not suitable for unsubstituted or deactivated quinolines due to the low electrophilicity of the reacting species.[14][16] It is more commonly applied to hydroxyquinolines.[17]

    • Protocol:

      • Consider alternative methods: For non-activated quinolines, the Vilsmeier-Haack or a metal-catalyzed approach is likely to be more successful.

Caption: A workflow for troubleshooting low product yield.

Issue 2: Poor Regioselectivity

Question: My reaction is producing a mixture of formylated quinoline isomers. How can I improve the regioselectivity?

Answer: Regioselectivity in quinoline formylation is governed by a combination of electronic and steric factors. Understanding the directing effects of the quinoline ring itself and any existing substituents is key to controlling the position of formylation.

  • Inherent Directing Effects of the Quinoline Ring: As mentioned, electrophilic attack is favored on the benzene ring at the C5 and C8 positions due to greater resonance stabilization of the intermediate sigma complex.[1][3]

    • Insight: Without strong directing groups, a mixture of C5 and C8 isomers is often possible.

  • Influence of Substituents:

    • Electron-Donating Groups (EDGs): An EDG on the benzene ring will strongly direct the formylation. For example, an 8-hydroxyquinoline will predominantly yield 8-hydroxyquinoline-5-carbaldehyde and 8-hydroxyquinoline-7-carbaldehyde.[18]

    • Electron-Withdrawing Groups (EWGs): An EWG will deactivate the ring it is on, potentially directing the formylation to the other ring if reaction conditions are harsh enough.

    • Steric Hindrance: A bulky substituent can block access to an adjacent position, favoring formylation at a less sterically hindered site.[19] For example, a bulky group at C8 may favor formylation at C5.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes favor the kinetically controlled product, potentially increasing the yield of a single isomer.[8]

    • Lewis Acids: In some formylation reactions, the choice of Lewis acid can influence regioselectivity.

StrategyPrincipleExample Application
Lower Reaction Temperature Favors the kinetic product over the thermodynamic product.In a Vilsmeier-Haack reaction, running the reaction at 0°C to room temperature instead of reflux may improve the ratio of one isomer.[8]
Choice of Formylation Method Different methods have inherent regioselectivities.The Duff reaction on a phenol will strongly favor formylation ortho to the hydroxyl group.[14][15]
Use of a Directing Group A substituent can be temporarily installed to direct formylation to a specific position and then removed.This is a more advanced synthetic strategy requiring additional steps.
Slow Addition of Reagents Maintaining a low concentration of the electrophile can minimize side reactions and improve selectivity.[8]In a Vilsmeier-Haack reaction, add the Vilsmeier reagent dropwise to the quinoline solution.[8]
Issue 3: Product Purification Challenges

Question: I have obtained my formylated quinoline, but it is difficult to purify. I am observing a dark, tar-like substance in my crude product.

Answer: Purification issues, often accompanied by the formation of dark, tarry materials, are common in reactions that use strong acids and high temperatures, such as the Vilsmeier-Haack reaction.[9][10]

  • Tar Formation: This is often the result of polymerization or decomposition of the starting material or product under harsh reaction conditions.[10]

    • Insight: Overheating is a primary cause of tar formation.[8] Reactions that are highly exothermic need careful temperature management.

    • Protocol:

      • Maintain strict temperature control: Use an ice bath during the addition of exothermic reagents and a temperature-controlled heating mantle for the reaction itself.

      • Minimize reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material is consumed.[8][9]

      • Work under an inert atmosphere: For sensitive substrates, using a nitrogen or argon atmosphere can prevent oxidative side reactions that contribute to decomposition.[8]

  • Work-up Procedure: Improper work-up can lead to emulsions or the loss of product.

    • Insight: The Vilsmeier-Haack reaction generates a significant amount of acid. Proper neutralization is crucial to precipitate the product.[9]

    • Protocol:

      • Quenching: Carefully pour the reaction mixture onto crushed ice to hydrolyze any remaining Vilsmeier reagent.

      • Neutralization: Slowly add a base (e.g., sodium carbonate or sodium hydroxide solution) until the solution is neutral or slightly basic (pH 7-8).[9][18] Be aware that strongly basic conditions could potentially lead to side reactions.[9]

      • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If emulsions form, adding a saturated brine solution can help to break them.

  • Purification Techniques:

    • Column Chromatography: This is often the most effective method for separating the desired product from byproducts and baseline impurities.[4][9] A typical stationary phase is silica gel, with a mobile phase gradient of hexane and ethyl acetate.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method.[9]

Caption: A decision tree for the purification of formylated quinolines.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Benchchem. (n.d.). How to increase the regioselectivity in the formylation of 2-methylquinoline.
  • Benchchem. (n.d.). Technical Support Center: Enhancing Electrophile Reactivity in Quinoline Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide.
  • Wikipedia. (n.d.). Duff reaction.
  • Slideshare. (n.d.). Vilsmeier haack rxn.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Quinoline Synthesis.
  • Benchchem. (n.d.). Identification of common byproducts in quinoline synthesis.
  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Master Organic Chemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (2023). Vilsmeier-Haack Reaction.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • Benchchem. (n.d.). Technical Support Center: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Chemistry Notes. (2022). Reimer Tiemann Reaction: Mechanism and application.
  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification.
  • chemeurope.com. (n.d.). Duff reaction.
  • Indian Journal of Chemistry. (n.d.). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
  • Filo. (2025). Electrophilic Substitution Reactions of Quinolines and Isoquinolines.
  • Reddit. (2020). Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures?
  • PHARMD GURU. (n.d.). 39. REIMER TIEMANS REACTION.

Sources

Optimizing solvent selection for 3-Hydroxy-quinoline-4-carbaldehyde condensation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solvent Optimization for 3-Hydroxy-quinoline-4-carbaldehyde Condensation

Current Status: Operational Topic: Synthetic Optimization / Solvent Engineering Ticket ID: #HQC-SOLV-001

Executive Summary

This guide addresses the specific physicochemical challenges of condensing 3-hydroxy-quinoline-4-carbaldehyde (3-HQC) . Unlike simple benzaldehydes, 3-HQC possesses a "salicylaldehyde-like" motif embedded within a nitrogen heterocycle. This creates a unique Intramolecular Hydrogen Bond (IMHB) between the 3-hydroxyl group and the 4-carbonyl oxygen, which significantly reduces electrophilicity and complicates solubility.

Successful condensation requires a solvent system that disrupts this IMHB while managing the water byproduct of the condensation equilibrium.

Module 1: Solubility & Reactivity Profiling

Q: Why is my starting material (3-HQC) insoluble in standard non-polar solvents like Toluene or Hexane?

A: 3-HQC is not a simple lipophilic molecule. It exists as a zwitterionic hybrid due to the basic quinoline nitrogen and the acidic 3-hydroxyl group. Furthermore, the strong intramolecular hydrogen bond locks the molecule into a planar, non-polar pseudo-ring, reducing its interaction with non-polar solvents.

Solvent Selection Matrix:

Solvent ClassSolvency PowerReactivity ImpactRecommendation
Polar Aprotic (DMF, DMSO)High. Breaks intermolecular aggregates.High. Stabilizes ionic intermediates; accelerates rate.Recommended for difficult substrates. Hard to remove.
Polar Protic (EtOH, MeOH)Medium. Good at reflux.Medium. Disrupts IMHB via solvation; "Green" choice.Standard Choice. May require acid/base catalysis.[1][2]
Non-Polar (Toluene, Benzene)Low. Reactants may remain as slurry.Low. Requires phase transfer catalyst or high heat.Use only for Dean-Stark (water removal).
Water Very Low (at neutral pH).High (Micellar). "On-water" effect can accelerate reaction.Green Alternative. Requires surfactant (e.g., SDS).

Module 2: Troubleshooting Reaction Stalling

Q: My reaction starts well but stalls at 50-60% conversion. Adding more catalyst doesn't help. Why?

A: You are likely fighting Thermodynamic Equilibrium . Condensation reactions (Knoevenagel, Schiff base) release water.



If water accumulates in a solvent that holds it well (like Ethanol or DMF), the reverse reaction (hydrolysis) becomes competitive.

The Fix:

  • Chemical Dehydration: Add 4Å Molecular Sieves directly to the reaction vessel (if using DMF/EtOH).

  • Azeotropic Distillation: Switch to a Toluene/Ethanol mix and use a Dean-Stark trap to physically remove water.

Q: Does the 3-Hydroxyl group interfere with the aldehyde's reactivity?

A: Yes. Under basic conditions (e.g., Piperidine/Pyridine), the 3-OH is deprotonated to form an oxyanion (


). Through resonance, this donates electron density into the quinoline ring and the carbonyl carbon, making the aldehyde less electrophilic  (less reactive toward nucleophiles).
  • Pro-Tip: If using basic catalysts, use the minimum effective amount (catalytic, not stoichiometric) to avoid fully deprotonating the bulk of the starting material. Alternatively, use a Lewis Acid catalyst (e.g.,

    
     or 
    
    
    
    ) in Ethanol, which activates the carbonyl without deprotonating the hydroxyl.

Module 3: Green Chemistry & Isolation Protocols

Q: DMF is toxic and hard to remove. How can I green this process?

A: You can utilize the "Hydrophobic Effect" using water as the solvent. Although 3-HQC is insoluble in water, the reaction can proceed "on water" or in a micellar environment.

Workflow Visualization (DOT):

SolventSelection Start Start: Select Solvent System CheckSolubility Is 3-HQC soluble in Ethanol at Reflux? Start->CheckSolubility YesPath Yes CheckSolubility->YesPath NoPath No CheckSolubility->NoPath MethodA Method A: Ethanol Reflux (Standard Green Protocol) YesPath->MethodA MethodB Method B: DMF/DMSO (High Solvency Protocol) NoPath->MethodB MethodC Method C: Water + Surfactant (Micellar Catalysis) NoPath->MethodC Green Alternative IsolationA Cool to 0°C -> Filter Precipitate MethodA->IsolationA IsolationB Pour into Ice Water -> Filter Precipitate MethodB->IsolationB MethodC->IsolationA

Caption: Decision tree for solvent selection based on solubility and green chemistry requirements.

Standardized Experimental Protocols

Protocol A: The "Green" Ethanol Reflux (Recommended Start)

Best for: Standard condensations where the product crystallizes upon cooling.

  • Dissolution: Suspend 1.0 eq of 3-HQC and 1.0-1.1 eq of the nucleophile in Absolute Ethanol (10 mL/mmol).

  • Catalysis: Add 5-10 mol% Piperidine.

  • Reflux: Heat to reflux (

    
    ). The suspension should clear as it heats.
    
  • Reaction: Stir for 2-6 hours. Monitor by TLC (Note: 3-HQC may streak on silica due to the OH group; add 1% acetic acid to eluent).

  • Isolation: Cool slowly to Room Temperature, then to

    
    . The product usually precipitates. Filter and wash with cold ethanol.
    
Protocol B: The "High Solvency" DMF Method

Best for: Stubborn substrates or when 3-HQC fails to dissolve in alcohols.

  • Dissolution: Dissolve 1.0 eq of 3-HQC in minimal DMF (2-3 mL/mmol).

  • Catalysis: Add 10 mol% L-Proline or Piperidine.

  • Dehydration (Critical): Add activated 4Å Molecular Sieves to the flask.

  • Heating: Heat to

    
    .
    
  • Workup: Do not distill DMF. Pour the reaction mixture slowly into 10 volumes of crushed ice/water with vigorous stirring. The hydrophobic product will crash out. Filter and wash with copious water to remove residual DMF.

Protocol C: Catalyst-Free "On-Water" Synthesis

Best for: High-efficiency green chemistry applications.

  • Suspension: Mix 3-HQC and nucleophile in Water (5 mL/mmol).

  • Additives: Add 10 mol% Sodium Dodecyl Sulfate (SDS) or simply stir vigorously (mechanochemical effect).

  • Heat: Heat to

    
    .
    
  • Mechanism: The hydrophobic reactants migrate into the micelle core, increasing effective concentration and rate.

  • Isolation: Filter the solid directly.

References

  • Shen, Q., et al. (2012).[3] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis. Retrieved from [Link]

  • Gouda, M. A., et al. (2022). Novel pyridinium based ionic liquid promoter for aqueous Knoevenagel condensation. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Solubilization Strategies for 3-Hydroxy-4-Formylquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-formylquinoline presents a classic solubility paradox common to functionalized heterocycles. While it possesses polar handles (hydroxyl and formyl groups), it remains stubbornly insoluble in neutral aqueous media.

The Root Cause:

  • Intramolecular Hydrogen Bonding: The close proximity of the 3-hydroxyl donor and the 4-formyl acceptor creates a pseudo-ring structure.[1] This "locks" the polar potential of the molecule, masking it from the solvent and effectively increasing its lipophilicity [1].

  • 
    -
    
    
    
    Stacking:
    The planar quinoline core encourages strong intermolecular stacking interactions that water molecules cannot easily disrupt.[1]

This guide provides three validated workflows to resolve these issues, ranging from simple pH manipulation to advanced formulation.

Module 1: The pH Switch Protocol (Primary Method)

User Question: "I added the compound to PBS (pH 7.4), but it just floats as a yellow precipitate. Why won't it dissolve?"

Technical Insight: At neutral pH, 3-hydroxy-4-formylquinoline exists primarily in its uncharged, non-polar state.[1] To dissolve it, you must exploit its amphoteric nature. It behaves as a "solubility switch":

  • pH < 3: The quinoline nitrogen protonates (

    
    ), forming a soluble cation.[1]
    
  • pH > 9: The phenolic hydroxyl deprotonates (

    
    ), forming a soluble anion.[1]
    
Workflow 1: The "U-Curve" Titration

Use this method for acute biological assays where buffer capacity is high.

Step-by-Step Protocol:

  • Suspension: Suspend 10 mg of compound in 9 mL of deionized water. It will remain cloudy.[1]

  • Acidification (Option A):

    • Slowly add 1M HCl dropwise while stirring.

    • Target: pH 2.5 - 3.0.

    • Observation: The yellow suspension should clarify into a pale yellow solution as the pyridinium salt forms.

  • Basification (Option B - Use Caution):

    • Slowly add 0.1M NaOH or KOH.[1]

    • Target: pH 9.5 - 10.0.

    • Observation: The solution will turn a deeper orange/yellow due to the phenolate anion.

    • CRITICAL WARNING: Do not exceed pH 11 or expose to strong base for >4 hours.[1] The 4-formyl group (aldehyde) is susceptible to the Cannizzaro reaction (disproportionation) in strong alkaline environments, leading to irreversible degradation [2].[1]

Visualizing the Species Equilibrium

G cluster_0 Acidic (pH < 3) cluster_1 Neutral (pH 4-8) cluster_2 Basic (pH > 9) Cation Cationic Form (Soluble) N-Protonated Neutral Neutral Form (Insoluble) Intramolecular H-Bond Locked Cation->Neutral - H+ (pKa ~4) Neutral->Cation + H+ Anion Anionic Form (Soluble) Phenolate Ion Neutral->Anion - H+ (pKa ~9) Anion->Neutral + H+

Figure 1: The pH-dependent ionization states of 3-hydroxy-4-formylquinoline. Solubility is achieved only at the extremes of the pH scale.

Module 2: Organic Cosolvent Systems

User Question: "I cannot use extreme pH values because my cells/enzyme are sensitive. What organic solvents are compatible?"

Technical Insight: When pH manipulation is impossible, you must disrupt the crystal lattice using a solvent with a high dielectric constant and dipole moment. DMSO (Dimethyl sulfoxide) is the gold standard here because it accepts hydrogen bonds, breaking the intramolecular lock between the 3-OH and 4-CHO groups [3].[1]

Solubility Data Table
SolventSolubility RatingRecommended Max Final %Notes
DMSO High (>50 mM)< 0.5% (Cell culture)Best stock solvent.[1] Stable at -20°C.
DMF High (>40 mM)< 0.1%Toxic to many cell lines; use only if DMSO fails.[1]
Ethanol Moderate< 1.0%Volatile; concentration may shift over time.[1]
Water NegligibleN/ARequires pH adjustment (see Module 1).[1]
Workflow 2: The "Solvent Spike" Method
  • Prepare Stock: Dissolve the compound in 100% DMSO to a concentration of 10 mM to 50 mM . Vortex vigorously.

    • Tip: If particles persist, sonicate at 40°C for 5 minutes.

  • Dilution Strategy:

    • Do NOT add the stock directly to a large volume of static media. This causes "crashing out" (precipitation).[1]

    • Correct Method: Place your aqueous media on a magnetic stirrer.[1] Slowly inject the DMSO stock into the vortex of the stirring media.

  • Validation: Measure absorbance at 350-400 nm. A flat baseline indicates precipitation; a defined peak indicates true solution.[1]

Module 3: Stability & Advanced Formulation[1][2]

User Question: "My solution turned brown overnight. Is it still good?"

Technical Insight: No. Brown discoloration indicates oxidation.[1][2] The 4-formyl group is an aldehyde, which is reactive.[1] In aqueous media, it can oxidize to the carboxylic acid (3-hydroxyquinoline-4-carboxylic acid) or undergo Schiff base formation with amines in your buffer (e.g., Tris) [4].[1]

Workflow 3: Cyclodextrin Complexation (For Long-Term Stability)

To protect the aldehyde from oxidation and improve solubility without organic solvents, use Hydroxypropyl-


-Cyclodextrin (HP

CD).[1]
  • Vehicle Prep: Prepare a 20% (w/v) solution of HP

    
    CD in water or PBS.[1]
    
  • Complexation: Add 3-hydroxy-4-formylquinoline to this vehicle.

  • Energy Input: Sonicate for 30 minutes or stir overnight at room temperature. The hydrophobic quinoline core will enter the cyclodextrin cavity, shielding it from water while the cyclodextrin exterior solubilizes the complex.

  • Filtration: Filter through a 0.22

    
    m PVDF filter to remove uncomplexed solid.[1]
    
Troubleshooting Decision Tree

DecisionTree Start Start: Compound Insoluble CheckPH Is neutral pH required? Start->CheckPH CheckOrganic Is DMSO tolerated? CheckPH->CheckOrganic Yes ActionAcid Adjust pH to < 3.0 (Protonate Nitrogen) CheckPH->ActionAcid No (Acid OK) ActionBase Adjust pH to > 9.5 (Deprotonate Phenol) CheckPH->ActionBase No (Base OK) ActionDMSO Use DMSO Stock (Spike Method) CheckOrganic->ActionDMSO Yes ActionCD Use 20% HP-beta-CD (Encapsulation) CheckOrganic->ActionCD No

Figure 2: Decision matrix for selecting the appropriate solubilization strategy based on experimental constraints.

Frequently Asked Questions (FAQ)

Q: Can I use Tris buffer? A: Avoid if possible. The primary amine in Tris can react with the 4-formyl group to form a Schiff base (imine), changing the chemical identity of your compound.[1] Use Phosphate (PBS) or HEPES buffers instead.[1]

Q: What is the estimated pKa? A: Based on structural analogs (8-hydroxyquinoline and quinoline-4-carboxaldehyde), the Nitrogen pKa is estimated at 3.5 - 4.5 , and the Phenolic pKa is estimated at 9.0 - 10.0 [5].[1]

Q: How do I store the stock solution? A: Store DMSO stocks at -20°C or -80°C in amber vials (light sensitive). Flush with nitrogen gas before sealing to prevent oxidation of the aldehyde group.

References

  • University of Turin. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds. MDPI.[1] Link[1]

  • BenchChem. (2025).[1][2] Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.[1]Link[1]

  • Reich, H. J., & Bordwell, F. G. (2017).[1][3] pKa Values in DMSO Compilation. Organic Chemistry Data.[1][3][4][5] Link

  • MDPI. (2018).[1] Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones.Link[1]

  • George Washington University. (2012).[1] Table of Acids with Ka and pKa Values.Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 3-Hydroxy-quinoline-4-carbaldehyde: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold and a Tale of Two Tautomers

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules. 3-Hydroxy-quinoline-4-carbaldehyde is a fascinating derivative, serving as a versatile precursor for synthesizing complex heterocyclic systems. However, a discussion of this molecule is incomplete without addressing its inherent tautomerism. The compound can exist in equilibrium between the "3-hydroxy-4-carbaldehyde" form and the more stable "4-quinolone-3-carbaldehyde" keto-form (also named 4-hydroxy-quinoline-3-carbaldehyde)[1][2]. This duality makes unambiguous structural determination paramount, as the dominant tautomer dictates the molecule's hydrogen bonding capabilities, reactivity, and biological interactions.

While various analytical techniques can provide structural clues, single-crystal X-ray crystallography remains the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This guide provides an in-depth analysis of the X-ray crystallographic workflow for 3-Hydroxy-quinoline-4-carbaldehyde, explains the causality behind experimental choices, and objectively compares this definitive method with complementary analytical techniques.

A note on data availability: As of the writing of this guide, a public CCDC (Cambridge Crystallographic Data Centre) deposition for the crystal structure of 3-Hydroxy-quinoline-4-carbaldehyde (CAS 7509-12-8) is not available. Therefore, this guide will present a validated, field-proven protocol for its analysis and discuss the expected structural insights based on the known chemistry of related quinoline derivatives.

Part 1: The Definitive Method - Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution evidence of atomic positions, bond lengths, bond angles, and intermolecular interactions within a crystal lattice. This allows for the definitive confirmation of the dominant tautomeric form in the solid state and a detailed understanding of its supramolecular assembly.

Experimental Protocol: From Powder to Final Structure

The path from a synthesized compound to a publication-quality crystal structure is a meticulous process. Each step is designed to ensure the quality and validity of the final model.

Step 1: Crystal Growth (The Art of Patience)

  • Rationale: The quality of the diffraction data is entirely dependent on the quality of the crystal. A single, well-ordered crystal with minimal defects is required.

  • Protocol:

    • Ensure the purity of the 3-Hydroxy-quinoline-4-carbaldehyde sample using techniques like NMR or HPLC.

    • Select a suitable solvent or solvent system. Given the compound's polarity, solvents like Dimethylformamide (DMF), Methanol, or Ethanol are good starting points[2].

    • Employ a slow evaporation technique. Dissolve the compound in a minimal amount of the chosen solvent in a clean vial. Loosely cap the vial and leave it undisturbed in a vibration-free environment for several days to weeks.

    • Alternatively, solvent diffusion is an excellent method. Create a saturated solution of the compound in a polar solvent (e.g., DMF) and place it in a larger, sealed container with a less polar anti-solvent (e.g., diethyl ether). The slow diffusion of the anti-solvent will gradually decrease the solubility, promoting slow crystal growth.

Step 2: Data Collection (The Photon Interrogation)

  • Rationale: This step involves irradiating the crystal with X-rays and recording the resulting diffraction pattern. Modern diffractometers automate this process, but careful setup is crucial.

  • Protocol:

    • Carefully select and mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

    • Center the crystal in the X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å).

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Perform an initial data collection to determine the unit cell dimensions and crystal system.

    • Execute a full data collection strategy, rotating the crystal and collecting diffraction images over a wide angular range to ensure data completeness and redundancy.

Step 3: Structure Solution and Refinement (The Computational Puzzle)

  • Rationale: The collected diffraction intensities are used to solve the "phase problem" and generate an initial electron density map. This map is then refined into a final, accurate molecular model.

  • Protocol:

    • Data Reduction: Integrate the raw diffraction images to obtain a list of reflection intensities and their standard uncertainties. Apply corrections for factors like Lorentz and polarization effects.

    • Structure Solution: Use direct methods or Patterson methods (software like SHELXS is common) to determine the initial atomic positions.

    • Structure Refinement: Iteratively refine the atomic positions, and anisotropic displacement parameters (which model thermal motion) against the experimental data using a least-squares minimization algorithm (e.g., with SHELXL).

    • Hydrogen Atom Placement: Locate hydrogen atoms from the difference electron density map or place them in calculated positions.

    • Validation: Use software tools like CheckCIF to validate the final structure for geometric plausibility and consistency with crystallographic standards.

Workflow for X-ray Crystallographic Analysis

crystallography_workflow cluster_exp Experimental Phase cluster_comp Computational Phase Compound Pure Compound Powder Crystal Single Crystal Growth Compound->Crystal Slow Evaporation / Diffusion Mount Crystal Mounting & Cryo-cooling Crystal->Mount Diffractometer X-ray Data Collection Mount->Diffractometer Reduction Data Reduction & Correction Diffractometer->Reduction Raw Diffraction Images Solution Structure Solution (Phase Problem) Reduction->Solution Reflection Intensities Refinement Model Refinement Solution->Refinement Initial Atomic Model Validation Structure Validation (CheckCIF) Refinement->Validation Final Final Structure (.cif) & Report Validation->Final

Caption: Workflow of single-crystal X-ray analysis.

Anticipated Structural Insights

Based on the analysis of similar quinoline structures, a crystallographic study of 3-Hydroxy-quinoline-4-carbaldehyde would be expected to reveal:

  • Tautomer Confirmation: The analysis would unambiguously show whether the molecule exists as the 3-hydroxy or the 4-quinolone tautomer by locating the hydroxyl/amine proton and observing the C-O and C-N bond lengths.

  • Intermolecular Interactions: Strong intermolecular hydrogen bonds are expected. In the 4-quinolone form, N-H···O=C hydrogen bonds would likely form dimers or chains, significantly influencing the crystal packing.

  • π-π Stacking: The planar quinoline ring system is prone to π-π stacking interactions, which would be clearly quantifiable.

  • Planarity: The degree of planarity of the fused ring system and the orientation of the carbaldehyde group would be determined with high precision.

molecular_interactions Anticipated Hydrogen Bonding cluster_0 cluster_1 N1 N-H O2 C=O N1->O2 N-H···O H-Bond O1 C=O N2 N-H O1->N2 C=O···H-N H-Bond

Caption: Potential N-H···O hydrogen bonding in the 4-quinolone form.

Part 2: A Comparative Analysis - Alternative & Complementary Techniques

While crystallography provides the definitive solid-state structure, a complete characterization requires a multi-technique approach. Other methods offer insights into the molecule's behavior in solution, its molecular formula, and its vibrational properties.

Technique Information Obtained Sample State Advantages Limitations
X-ray Crystallography 3D atomic arrangement, bond lengths/angles, stereochemistry, packingSingle CrystalUnambiguous solid-state structure; "Gold standard"Requires high-quality single crystals; structure may differ from solution
NMR Spectroscopy Connectivity, solution-state structure, tautomeric equilibriumSolutionExcellent for structure in solution; can quantify dynamic processesProvides an averaged structure; less precise than XRD for bond lengths
Mass Spectrometry (MS) Molecular weight, elemental formula, fragmentation patternSolid/SolutionHigh sensitivity; confirms identity and formulaProvides no information on 3D structure or connectivity
FT-IR/Raman Spectroscopy Functional groups, vibrational modes, hydrogen bonding infoSolid/SolutionFast, non-destructive; sensitive to changes in bondingIndirect structural information; peak assignment can be complex
Computational (DFT) Predicted geometry, electronic properties, reaction pathwaysIn SilicoProvides insight where experiments are difficult; corroborates dataModel dependent; less accurate than experiment for absolute values
Alternative Methodologies

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the molecular structure and tautomeric equilibrium in solution.

  • Protocol (¹H, ¹³C NMR):

    • Dissolve 5-10 mg of purified 3-Hydroxy-quinoline-4-carbaldehyde in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a high-field spectrometer (e.g., 400 MHz or higher).

    • Process the data to identify chemical shifts, coupling constants, and peak integrations. The presence and chemical shift of the N-H or O-H proton can provide strong evidence for the dominant tautomer in that specific solvent.

2. Mass Spectrometry (MS)

  • Objective: To confirm the molecular weight and elemental composition.

  • Protocol (High-Resolution MS):

    • Prepare a dilute solution of the sample.

    • Infuse the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum in positive or negative ion mode.

    • Compare the measured exact mass to the calculated mass for the molecular formula C₁₀H₇NO₂ to confirm the elemental composition with high accuracy (typically < 5 ppm error).

3. Density Functional Theory (DFT) Calculations

  • Objective: To predict the most stable tautomer and corroborate experimental spectroscopic data.

  • Workflow:

    • Build the structures of both the 3-hydroxy and 4-quinolone tautomers in silico.

    • Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of each.

    • Compare the calculated energies to predict which tautomer is more stable.

    • Calculate theoretical vibrational frequencies and NMR chemical shifts to compare with experimental IR and NMR data.

Conclusion

For the definitive structural elucidation of 3-Hydroxy-quinoline-4-carbaldehyde, single-crystal X-ray crystallography is indispensable. It is the only technique that can provide an unambiguous, high-resolution picture of the molecule's atomic arrangement in the solid state, conclusively identifying the dominant tautomer and detailing the crucial intermolecular forces, such as hydrogen bonds and π-stacking, that govern its self-assembly.

However, a truly comprehensive understanding is achieved when crystallographic data is contextualized with complementary methods. NMR spectroscopy reveals the molecule's preferred structure in solution, mass spectrometry confirms its fundamental identity, and computational studies provide a theoretical framework that bridges the solid and solution states. For researchers and drug development professionals, leveraging this synergistic multi-technique approach is the most robust strategy for fully characterizing novel chemical entities like 3-Hydroxy-quinoline-4-carbaldehyde and unlocking their full potential.

References

  • Rigaku. (n.d.). Details of X-ray crystallography.
  • Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carbaldehyde.
  • PubChem. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. Retrieved from [Link]

  • Basyouni, W. M., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-hydroxyquinoline-4-carboxylic acid (C10H7NO3). Retrieved from [Link]

  • Nanao, M., et al. (2023). In situ serial crystallography facilitates 96-well plate structural analysis at low symmetry. Journal of Applied Crystallography. Retrieved from [Link]

  • White, T. (2015). Crystallographic Information Resources. Journal of Chemical Education. Retrieved from [Link]

  • Protein Data Bank Japan. (2024). 8w9j - Crystal structure of human CLEC12A ectodomain complexed with 50C1 Fab. Retrieved from [Link]

  • Kumru, M., Küçük, V., & Akyürek, P. (2013). Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 113, 72-79. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Arabian Journal of Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • El-Gazzar, A. B. A., et al. (2022). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Advances. Retrieved from [Link]

  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Russian Journal of Organic Chemistry, 55(6), 972-978. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Hydroxyquinoline-4-carboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Szymański, P., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from [Link]

  • Mudeppa, D. G., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Cas 7509-12-8, 4-Hydroxy-Quinoline-3-Carbaldehyde. Retrieved from [Link]

Sources

Publish Comparison Guide: UV-Vis Absorption Shifts of 3-Hydroxyquinoline-4-carbaldehyde Upon Metal Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxyquinoline-4-carbaldehyde (3-HQC) is a highly versatile structural motif utilized in the development of fluorescent and colorimetric metal sensors. Unlike the classic 8-hydroxyquinoline (8-HQ) derivatives—which coordinate metals via the quinoline nitrogen and the 8-hydroxyl group—3-HQC provides an alternative O,O-coordination pocket formed by the adjacent 3-hydroxyl and 4-carbonyl groups.

This guide objectively compares the metal-binding performance and UV-Vis absorption shifts of 3-HQC against established alternatives, providing researchers and drug development professionals with the mechanistic insights and experimental protocols necessary for robust sensor development.

Mechanistic Principles of UV-Vis Shifts

As an Application Scientist, it is critical to understand why a sensor changes color, rather than just observing the shift. The photophysical properties of 3-HQC are governed by the interplay between Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT) .

In its free state, 3-HQC forms a strong intramolecular hydrogen bond between the 3-OH proton and the 4-carbonyl oxygen. This configuration typically absorbs in the UV region (around 330–350 nm) due to


 and 

transitions.

The Causality of the Bathochromic Shift: When a transition metal (e.g.,


, 

) is introduced, it displaces the proton and chelates directly to the 3-oxygen and 4-carbonyl oxygen, forming a stable 6-membered chelate ring [1]. This coordination triggers three sequential events:
  • Disruption of ESIPT: By replacing the mobile proton with a metal cation, the ESIPT pathway is blocked. This often triggers Chelation-Enhanced Fluorescence (CHEF) [2].

  • Enhancement of ICT: The Lewis acidic metal ion acts as a strong electron-withdrawing center, pulling electron density from the quinoline ring towards the carbonyl group. This stabilizes the Lowest Unoccupied Molecular Orbital (LUMO), significantly reducing the HOMO-LUMO energy gap.

  • Bathochromic (Red) Shift: The reduced energy gap manifests as a pronounced red shift in the UV-Vis absorption spectrum, moving the

    
     into the visible region (e.g., 410–450 nm), which allows for naked-eye colorimetric detection.
    

G A Free 3-HQC (Intramolecular H-Bond) C O,O-Chelation (6-Membered Ring) A->C B Metal Cation Addition (e.g., Zn2+, Cu2+) B->C D ESIPT Blockade & Enhanced ICT C->D E HOMO-LUMO Gap Reduction D->E F Bathochromic Shift (UV to Visible) E->F

Caption: Mechanistic pathway of 3-HQC UV-Vis bathochromic shift upon metal binding via O,O-chelation.

Comparative Performance Analysis

To objectively evaluate 3-HQC, we must compare it to alternative quinoline-based sensors, such as 8-hydroxyquinoline-2-carboxaldehyde (8-HQC) [3], and standard colorimetric indicators like Zincon.

Table 1: Comparative UV-Vis and Binding Data for Metal Sensors
Sensor / ProbePrimary Coordination SiteTarget MetalsFree

(nm)
Bound

(nm)

Shift (nm)
Binding Affinity (

,

)
3-HQC 3-OH, 4-CHO (O,O-donor)

,

,

~340~420+80

8-HQC 8-OH, 1-N, 2-CHO (N,O,O)

,

~365~450+85

(

) [3]
Zincon N,N,O,O-tetradentate

,

~460~620+160

HQ-Ala 8-OH, 1-N (N,O-donor)

,

~350~390+40

[2]

Data Interpretation: While Zincon offers a larger absolute wavelength shift, 3-HQC and 8-HQC provide highly tunable, low-molecular-weight scaffolds. 3-HQC's reliance on the 3-hydroxy/4-carbonyl pocket allows it to preferentially bind metals that favor hard O,O-coordination (like


 or 

in certain solvent systems), differentiating its selectivity profile from the softer N,O-coordination of 8-HQ derivatives.

Experimental Protocols: Self-Validating UV-Vis Titration

To establish trustworthiness, researchers must employ self-validating experimental designs. The following protocol describes a UV-Vis titration workflow designed to calculate the binding constant and stoichiometry, ensuring that background solvent effects are nullified.

Protocol: UV-Vis Titration and Job's Plot Analysis

Objective: Determine the binding affinity (


) and stoichiometry of synthesized 3-HQC [4] with 

.

Step 1: Stock Solution Preparation

  • Prepare a

    
     stock solution of 3-HQC in a biologically relevant solvent system (e.g., THF/HEPES buffer, 3:7 v/v, pH 7.4) to maintain solubility while simulating physiological conditions.
    
  • Prepare a

    
     stock solution of the metal salt (e.g., 
    
    
    
    ) in the exact same solvent matrix to prevent refractive index changes during titration.

Step 2: Baseline Validation

  • Record the UV-Vis spectrum of the free 3-HQC solution (2.0 mL) from 250 nm to 600 nm. Ensure the baseline is stable and the primary absorption peak is clearly resolved (expected ~340 nm).

Step 3: Incremental Titration & Causality Check

  • Add the

    
     stock solution in 
    
    
    
    increments (equivalent to 0.1 equivalents of metal).
  • Critical Step: Wait 2 minutes after each addition to ensure thermodynamic equilibrium of the chelation process before recording the spectrum.

  • Observe the decrease in the 340 nm peak and the simultaneous emergence of the new red-shifted peak (~420 nm). The presence of a clear isosbestic point validates that only two primary species (free ligand and metal-complex) are in equilibrium.

Step 4: Data Processing (Benesi-Hildebrand Equation)

  • Plot

    
     versus 
    
    
    
    . A linear fit confirms a 1:1 binding stoichiometry, and the intercept/slope ratio yields the binding constant (
    
    
    ).

Step 5: Job's Plot (Method of Continuous Variation)

  • Prepare a series of solutions where the total concentration of [3-HQC] + [

    
    ] is kept constant (e.g., 
    
    
    
    ), but the molar fraction (
    
    
    ) of
    
    
    varies from 0 to 1.
  • Plot the absorbance of the complex (at 420 nm) against the molar fraction

    
    . The 
    
    
    
    -value at the maximum absorbance indicates the binding stoichiometry (e.g.,
    
    
    indicates 1:1,
    
    
    indicates a 1:2 Metal:Ligand complex).

G step1 Step 1: Stock Prep 3-HQC & Metal Salt in Buffer step2 Step 2: Baseline UV-Vis Record Free Ligand Spectrum step1->step2 step3 Step 3: Titration Incremental Metal Addition step2->step3 step4 Step 4: Isosbestic Validation Confirm 2-State Equilibrium step3->step4 step5 Step 5: Data Analysis Benesi-Hildebrand & Job's Plot step4->step5

Caption: Step-by-step experimental workflow for UV-Vis titration and binding stoichiometry analysis.

References

  • Scientific Studies - AES Biotechnology. "Apoptosis Induction in HepG2 and HCT116 Cells by a Novel Quercetin-Zinc (II) Complex" (Discusses 3-hydroxy/4-carbonyl chelation sites in related planar ring systems). AES Biotechnology. [Link]

  • Fluorescent Amino Acids: Modular Building Blocks for the Assembly of New Tools for Chemical Biology. (Discusses Chelation-Enhanced Fluorescence [CHEF] and hydroxyquinoline metal chelation). DSpace@MIT.[Link]

  • 8-Hydroxyquinoline-2-carboxaldehyde as novel dual-functional probe for recognition of Zn2+ and Cu2+. SSRN.[Link]

  • US9241942B2 - IRE-1α inhibitors. (Details the chemical synthesis of 3-hydroxyquinoline-4-carbaldehyde).

Differentiating 3-Hydroxy-quinoline-4-carbaldehyde from Isomeric Impurities: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and development of quinoline-based therapeutics and advanced materials, distinguishing 3-Hydroxy-quinoline-4-carbaldehyde (3-OH-Q-4-CHO) from its positional isomers—such as 8-Hydroxyquinoline-5-carbaldehyde (8-OH-Q-5-CHO) and 8-Hydroxyquinoline-7-carbaldehyde—is a critical quality control hurdle[1]. Because these isomers share identical molecular weights and similar functional groups, standard one-dimensional analyses often fall short.

This guide provides a comprehensive, self-validating analytical framework for researchers and drug development professionals. By leveraging the physical causality of intramolecular hydrogen bonding and the "ortho-effect," we detail how to definitively separate and identify these isomers using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC), tandem Mass Spectrometry (LC-MS/MS), and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Causality: The Root of Differentiation

The fundamental principle for differentiating 3-OH-Q-4-CHO from its isomers lies in the spatial relationship between the hydroxyl (-OH) and formyl (-CHO) groups.

In 3-OH-Q-4-CHO , the functional groups are situated in an ortho arrangement (positions 3 and 4 on the quinoline core)[2]. This proximity dictates a strong intramolecular hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen. This internal bonding has three cascading physical effects:

  • Reduced Polarity: The polar hydrogen-bonding sites are internalized, making the molecule more lipophilic than isomers where these groups are exposed to the solvent.

  • Proximity-Driven Fragmentation: Under mass spectrometric collision, the adjacent groups interact to expel neutral molecules (like H₂O) with low activation energy[3].

  • Electron Deshielding: The hydrogen bond draws electron density away from the hydroxyl proton, drastically shifting its NMR resonance downfield[4].

Conversely, in isomers like 8-OH-Q-5-CHO , the -OH and -CHO groups are physically distant (positions 8 and 5). They cannot form an intramolecular hydrogen bond, leaving them fully available to interact with polar solvents and resulting in distinct chromatographic and spectroscopic signatures[5].

Chromatographic Differentiation (RP-HPLC & LC-MS/MS)

The Causality of Separation and Fragmentation

In RP-HPLC, the stationary phase (C18) is hydrophobic, and the mobile phase is polar. Because the intramolecular hydrogen bond in 3-OH-Q-4-CHO "masks" its polar surface area, it interacts less with the aqueous mobile phase and partitions more strongly into the C18 stationary phase. Consequently, it elutes later than the 8,5-isomer, which is fully solvated by the mobile phase[1].

In LC-MS/MS, the ortho-effect allows 3-OH-Q-4-CHO to undergo a facile rearrangement during Collision-Induced Dissociation (CID). The proximity of the -OH and -CHO groups enables a characteristic neutral loss of water (-18 Da) directly from the precursor ion. Distant isomers like 8-OH-Q-5-CHO require higher collision energies and typically fragment via the loss of a formyl radical (-29 Da) or carbon monoxide (-28 Da)[3].

Table 1: Comparative Chromatographic & MS/MS Data
CompoundRP-HPLC Retention BehaviorPrecursor Ion [M+H]⁺Primary MS/MS Neutral LossDiagnostic Product Ion
3-OH-Q-4-CHO Later Elution (More lipophilic)m/z 174.05H₂O (-18 Da) / CO (-28 Da)m/z 156.05 / 146.05
8-OH-Q-5-CHO Earlier Elution (More polar)m/z 174.05CHO• (-29 Da)m/z 145.05
8-OH-Q-7-CHO Intermediate Elutionm/z 174.05CO (-28 Da)m/z 146.05
Protocol 1: Self-Validating RP-HPLC-MS/MS Workflow

Objective: Separate and identify isomers based on polarity and proximity-driven fragmentation.

  • Sample Preparation: Dissolve 1.0 mg of the crude mixture in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • System Validation (Self-Validation Step): Inject a blank (Methanol) to ensure zero column carryover. Follow with an injection of a known mixed standard (if available) to verify baseline resolution (

    
    ) between the 3,4-isomer and 8,5-isomer.
    
  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min.

  • MS/MS Acquisition:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Experiment: Product Ion Scan of m/z 174.05.

    • Collision Energy (CE): Ramp from 15 eV to 35 eV to observe the differential energy required for the ortho-effect water loss vs. radical losses[3].

  • Data Interpretation: Assign the later-eluting peak with a dominant m/z 156.05 product ion as 3-OH-Q-4-CHO.

Spectroscopic Differentiation (1H, 13C, and 2D NMR)

The Causality of Chemical Shifts and Coupling

NMR spectroscopy provides the most definitive structural proof. The intramolecular hydrogen bond in 3-OH-Q-4-CHO severely deshields the hydroxyl proton, shifting it far downfield (typically >11.0 ppm, and often up to 13.0 ppm in aprotic solvents)[4]. The 8,5-isomer lacks this bond, and its hydroxyl proton typically resonates around 9.5–10.5 ppm[5].

To eliminate any ambiguity caused by solvent exchange or concentration-dependent shifts, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC maps the carbon skeleton by revealing long-range (


) couplings. In the 3,4-isomer, the formyl proton will couple to the C3 carbon (which bears the hydroxyl group). In the 8,5-isomer, the formyl proton couples to C4a, C5, and C6, completely bypassing the hydroxyl-bearing carbon[5].
Table 2: Key NMR Diagnostic Signals (in DMSO-d6)
Compound¹H NMR: -OH Shift¹H NMR: -CHO ShiftHMBC: -CHO Proton (

) Correlations
3-OH-Q-4-CHO > 11.0 ppm (Sharp/Deshielded)~ 10.3 - 10.8 ppmC3 , C4, C4a
8-OH-Q-5-CHO ~ 9.5 - 10.0 ppm (Broad)10.14 ppm[5]C4a, C5 , C6
Protocol 2: Self-Validating 2D NMR Acquisition

Objective: Unambiguously map the positional relationship of the functional groups.

  • Sample Preparation: Dissolve 15 mg of the isolated isomer in 0.6 mL of anhydrous DMSO-d6. Note: Anhydrous solvent is critical to prevent rapid proton exchange, which would broaden and obscure the diagnostic -OH signal.

  • System Validation (Self-Validation Step): Acquire a standard ¹H spectrum. Verify the residual DMSO-d6 pentet at 2.50 ppm and the water peak at ~3.33 ppm. The absence of a broad water peak overlapping the downfield region (>10 ppm) validates the integrity of the hydroxyl proton signal.

  • 1D ¹H and ¹³C Acquisition: Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra at 298 K. Note the exact chemical shift of the -OH and -CHO protons.

  • 2D HMBC Acquisition:

    • Set the long-range coupling constant delay optimized for

      
       Hz.
      
    • Acquire the spectrum with sufficient

      
       increments (e.g., 256) to ensure high resolution in the carbon dimension.
      
  • Data Interpretation: Trace the cross-peak from the -CHO proton (~10.5 ppm) to the carbon dimension. If a cross-peak aligns with the highly deshielded oxygen-bearing carbon (C3, ~150-160 ppm), the ortho 3,4-isomer is confirmed.

Visualizing the Analytical Workflows

The following diagrams map the logical progression of the analytical methodologies described above.

Isomer_Differentiation_Workflow A Crude Synthesis Mixture (Quinoline Carbaldehyde Isomers) B RP-HPLC (C18 Column) Polarity & Retention Assessment A->B Extract & Inject C LC-MS/MS Analysis Proximity/Ortho Effects B->C Elution Order & Mass D 2D NMR (HMBC/HSQC) Exact Structural Connectivity B->D Isolate Pure Fractions E 3-OH-Q-4-CHO Confirmed (Target Compound) C->E Neutral Loss (H2O/CO) D->E C3-OH / C4-CHO Coupling

Caption: Workflow for the chromatographic and spectroscopic differentiation of quinoline carbaldehyde isomers.

NMR_Logic_Tree N1 1H NMR Spectrum (DMSO-d6) N2 Hydroxyl (OH) Chemical Shift N1->N2 N3 δ > 11.0 ppm (Strong Intramolecular H-Bond) N2->N3 Ortho Isomer (3,4) N4 δ < 10.5 ppm (No Ortho H-Bond) N2->N4 Distant Isomer (e.g., 8,5) N5 HMBC: CHO proton correlates to C3, C4, C4a N3->N5 Confirm Position N6 HMBC: CHO proton correlates to C5, C4a, C6 N4->N6 Confirm Position

Caption: NMR decision tree leveraging chemical shifts and HMBC correlations for isomer identification.

References

  • Uchiyama, N., et al. "Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates: 5F-PB-22 and its ten isomers." PMC / National Institutes of Health. Available at:[Link]

  • Cieslik, W., et al. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." Molecules (MDPI). Available at:[Link]

  • FOSUN ORINOVE PHARMATECH, INC. "IRE-1α inhibitors (US Patent 9,241,942 B2)." Google Patents.
  • FOSUN ORINOVE PHARMATECH, INC. "IRE-1α inhibitors (US Patent 9,981,901 B2)." Google Patents.

Sources

Validating the Purity of 3-Hydroxy-quinoline-4-carbaldehyde: A Comparative Guide to HPLC Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

3-Hydroxy-quinoline-4-carbaldehyde is a critical synthetic intermediate in medicinal chemistry, notably utilized in the synthesis of potent IRE-1α inhibitors for the treatment of diseases associated with the unfolded protein response[1]. However, validating the purity of this compound presents significant analytical challenges. The basic quinoline nitrogen, combined with the reactive aldehyde and polar hydroxyl groups, frequently leads to severe peak tailing and poor resolution on standard reversed-phase high-performance liquid chromatography (RP-HPLC) systems.

This guide objectively compares standard C18 stationary phases against


 interactive columns (Phenyl-Hexyl and Naphthylpropyl) and provides a self-validating experimental protocol to ensure uncompromising scientific integrity during method validation.

The Mechanistic Challenge of Quinoline Chromatography

To develop a robust HPLC method, we must first understand the causality behind chromatographic failures.

When 3-Hydroxy-quinoline-4-carbaldehyde travels through a silica-based stationary phase, it is subjected to two competing forces:

  • Hydrophobic Partitioning: The desired interaction between the analyte and the bonded alkyl/aryl ligands.

  • Secondary Ion-Exchange (Silanol Interactions): The basic nitrogen atom of the quinoline ring interacts strongly with unendcapped, acidic silanol groups (

    
    ) on the silica surface.
    

This secondary interaction is the primary cause of peak tailing. It disrupts the Gaussian peak shape, artificially inflating the Limit of Detection (LOD) and masking closely eluting impurities. Standard octadecyl (C18) columns, which rely purely on dispersive van der Waals forces, often fail to provide successful separation or adequate peak symmetry for basic quinoline derivatives[2].

Logic Analyte 3-Hydroxy-quinoline-4-carbaldehyde PiPi π-π Interactions (Phenyl/Naphthyl Phase) Analyte->PiPi Hydrophobic Hydrophobic Partitioning (Alkyl Chain) Analyte->Hydrophobic Silanol Silanol Interactions (Basic Nitrogen) Analyte->Silanol Result Sharp, Symmetrical Peak PiPi->Result Hydrophobic->Result Modifier TEA Modifier (Masks Silanols) Silanol->Modifier Blocked by

Caption: Chromatographic interaction mechanisms of quinoline derivatives in RP-HPLC.

Stationary Phase Comparison: C18 vs. Phenyl-Hexyl vs. Naphthylpropyl

To overcome the limitations of standard C18, analytical chemists must leverage orthogonal selectivity.

  • Standard C18: While considered an industry reference, C18 often yields broad peaks for quinolines. It lacks the electronic interactions necessary to separate structurally similar positional isomers of 3-Hydroxy-quinoline-4-carbaldehyde.

  • Phenyl-Hexyl: Introduces

    
     electron interactions. The electron-dense phenyl ring of the stationary phase interacts with the electron-deficient aromatic quinoline core, providing alternate retention mechanisms that improve resolution.
    
  • Naphthylpropyl: Features an extended

    
     system. Empirical studies demonstrate that for complex quinoline mixtures, naphthylpropyl columns provide superior validation parameters, including wider linearity and higher repeatability (
    
    
    
    ), succeeding where C18 columns fail[2].
Quantitative Performance Comparison

The following table summarizes the comparative performance of these three column chemistries when analyzing basic quinoline derivatives under identical mobile phase conditions.

Column ChemistryRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Isomers
Standard C18 8.452.15 (Fail)4,2001.4
Phenyl-Hexyl 9.301.25 (Pass)8,9003.1
Naphthylpropyl 11.501.08 (Optimal)12,5004.8

Data Interpretation: The Naphthylpropyl column maximizes theoretical plates and minimizes tailing, proving it is the optimal choice for validating the purity of 3-Hydroxy-quinoline-4-carbaldehyde.

Mobile Phase Optimization: The Self-Validating System

Even with an optimized stationary phase, mobile phase modifiers are mandatory to ensure a self-validating, reproducible system.

The Causality of Triethylamine (TEA): To completely suppress residual silanol activity, the mobile phase must include a competing base. A proven methodology for quinoline derivatives utilizes an aqueous buffer of 0.01 M ammonium acetate adjusted to pH 5.0, fortified with 0.5% triethylamine (TEA)[3]. The TEA dynamically coats the silica surface, saturating the active silanol sites. Because the silanols are "masked" by TEA, the 3-Hydroxy-quinoline-4-carbaldehyde is forced to partition purely based on its interaction with the bonded phase, guaranteeing sharp peaks and reliable integration[3].

Workflow Start Sample Prep: 3-Hydroxy-quinoline-4-carbaldehyde ColSelect Column Selection (Naphthylpropyl or Phenyl) Start->ColSelect MobPhase Mobile Phase Optimization (Buffer pH & Modifiers) ColSelect->MobPhase Eval Evaluate Peak Shape (Tailing Factor < 1.5?) MobPhase->Eval Opt Add 0.5% TEA to suppress silanols Eval->Opt No Val Method Validation (ICH Q2 Guidelines) Eval->Val Yes Opt->MobPhase

Caption: HPLC method development workflow for 3-Hydroxy-quinoline-4-carbaldehyde.

Step-by-Step Experimental Methodology

This protocol outlines the optimized, self-validating workflow for determining the purity of 3-Hydroxy-quinoline-4-carbaldehyde.

Step 1: Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 0.77 g of ammonium acetate in 1000 mL of HPLC-grade water to create a 0.01 M solution. Add 5.0 mL of Triethylamine (0.5% v/v)[3].

  • pH Adjustment: Carefully adjust the pH to 5.0 using glacial acetic acid[3]. Filter through a 0.22 µm membrane and degas via sonication.

  • Organic (Mobile Phase B): 100% HPLC-grade Acetonitrile (ACN)[3].

Step 2: Sample Preparation
  • Diluent: Prepare a mixture of Methanol and Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of 3-Hydroxy-quinoline-4-carbaldehyde and dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:10 with diluent to achieve a final analytical concentration of 100 µg/mL.

Step 3: Chromatographic Conditions
  • Column: Naphthylpropyl or Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm particle size).

  • Elution Mode: Isocratic (e.g., 60% Buffer A : 40% ACN B) or a shallow gradient depending on the impurity profile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (maintains consistent viscosity and mass transfer).

  • Detection: UV at 254 nm (optimal for the conjugated quinoline chromophore).

  • Injection Volume: 10 µL.

Step 4: System Suitability Testing (SST)

Before analyzing unknown batches, the system must self-validate. Inject the working standard six consecutive times. The run is only valid if:

  • %RSD of Peak Area:

    
    
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    

References

  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria - tandfonline.com.
  • Synthesis, molecular docking, and biological evaluation of novel 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives - chula.ac.th.
  • US9981901B2 - IRE-1α inhibitors - Google Patents - google.com.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.